2,4-Bis(2-methylphenoxy)-1-nitrobenzene
Description
Structure
3D Structure
Properties
CAS No. |
93980-94-0 |
|---|---|
Molecular Formula |
C20H17NO4 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2,4-bis(2-methylphenoxy)-1-nitrobenzene |
InChI |
InChI=1S/C20H17NO4/c1-14-7-3-5-9-18(14)24-16-11-12-17(21(22)23)20(13-16)25-19-10-6-4-8-15(19)2/h3-13H,1-2H3 |
InChI Key |
AGUUXLHIEOFRGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3C |
Origin of Product |
United States |
Technical Whitepaper: 2,4-Bis(2-methylphenoxy)-1-nitrobenzene (CAS 93980-94-0)
Executive Summary
For drug development professionals and chemical engineers, 2,4-Bis(2-methylphenoxy)-1-nitrobenzene (CAS 93980-94-0) represents a highly specialized, sterically hindered aromatic intermediate. Characterized by its profound lipophilicity and dual ether linkages, this compound serves as a critical precursor in the synthesis of advanced azo dyes and complex pharmaceutical active ingredients (APIs). This whitepaper synthesizes the structural mechanics, predictive physical properties, and field-proven analytical workflows required to handle, isolate, and utilize this molecule effectively.
Chemical Identity & Structural Mechanics
The molecular architecture of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene ( C20H17NO4 ) consists of a central nitrobenzene core substituted at the ortho (2-) and para (4-) positions with 2-methylphenoxy (o-tolyloxy) groups.
Mechanistically, the compound is typically synthesized via an SNAr (Nucleophilic Aromatic Substitution) reaction, where the strongly electron-withdrawing nitro group activates the ring, allowing nucleophilic attack by 2-methylphenol (o-cresol) on a halogenated precursor (e.g., 2,4-difluoronitrobenzene). The resulting structure presents a unique electronic dichotomy: the ether oxygens attempt to donate electron density into the central ring via resonance, while the bulky ortho-methyl groups on the peripheral rings induce significant steric hindrance, forcing the molecule out of a fully planar conformation. This steric bulk directly contributes to its high hydrophobicity (LogP = 5.01)[1].
Physical Properties & Predictive Analog Profiling
Due to the highly specialized nature of CAS 93980-94-0, empirical thermodynamic data (such as exact boiling points) are rarely published in open literature. However, as an Application Scientist, we can establish highly accurate predictive profiles by comparing it to structurally validated analogs, such as2[2].
While the analog possesses a single phenoxy substitution yielding a boiling point of 375.1 °C and a density of 1.118 g/cm³[2], the addition of a second bulky 2-methylphenoxy group in CAS 93980-94-0 significantly increases molecular weight and van der Waals interactions. Consequently, the predicted boiling point and density are proportionately higher.
Table 1: Chemical Identity and Physical Properties Summary
| Property | Value | Source / Methodology |
| IUPAC Name | 1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis(2-methylbenzene) | 1[1] |
| CAS Number | 93980-94-0 | Standard Registry |
| Molecular Formula | C20H17NO4 | 1[1] |
| Molecular Weight | 335.354 g/mol | 1[1] |
| LogP | 5.01 | 1[1] |
| Boiling Point | ~ 450 - 480 °C (Predicted) | QSPR Analog Extrapolation[2] |
| Density | ~ 1.25 g/cm³ (Predicted) | QSPR Analog Extrapolation[2] |
Analytical Methodologies: Self-Validating RP-HPLC
Because of its high LogP (5.01), analyzing CAS 93980-94-0 requires specific chromatographic considerations. Standard C18 columns often suffer from secondary retention mechanisms where the electron-rich ether oxygens interact with unendcapped surface silanols, leading to severe peak tailing.
To circumvent this, 1 developed a specialized Reverse Phase (RP) HPLC method utilizing the Newcrom R1 column , which features exceptionally low silanol activity[1].
Fig 1. Self-validating RP-HPLC workflow for CAS 93980-94-0 analysis and isolation.
Step-by-Step RP-HPLC Protocol
This protocol acts as a self-validating system by utilizing System Suitability Testing (SST) to confirm column integrity prior to data acquisition.
-
Mobile Phase Preparation:
-
Action: Prepare an isocratic mixture of Acetonitrile (MeCN) and Milli-Q Water (typically >70% MeCN due to the compound's hydrophobicity).
-
Causality: For standard UV detection, add 0.1% Phosphoric Acid. If the downstream application is Mass Spectrometry (MS) or pharmacokinetics, you must replace phosphoric acid with 0.1% Formic Acid[1]. Phosphoric acid is non-volatile and will cause severe ion suppression and source fouling in an MS detector.
-
-
Sample Solubilization:
-
Action: Dissolve the analyte entirely in HPLC-grade MeCN.
-
Causality: Aqueous dissolution will fail due to the compound's extreme lipophilicity. Filter through a 0.22 µm PTFE filter.
-
-
Column Equilibration:
-
Action: Flush the Newcrom R1 column (3 µm particle size recommended for fast UPLC applications[1]) with 10 column volumes of mobile phase.
-
Validation: Monitor the UV baseline at 254 nm. A strictly flat baseline confirms the system is chemically equilibrated.
-
-
Injection & Separation:
-
Action: Inject 5 µL of the sample. Run at a flow rate of 1.0 mL/min.
-
-
System Suitability Test (SST) & Validation:
-
Action: Calculate the peak tailing factor ( Tf ).
-
Validation Criterion: The system is validated only if Tf<1.5 . If Tf≥1.5 , it indicates that the low-silanol shielding of the Newcrom R1 column has degraded, allowing secondary interactions with the analyte's ether linkages.
-
Industrial Applications & Synthetic Utility
Beyond analytical standardizations, CAS 93980-94-0 is heavily utilized as a chemical intermediate. According to industrial manufacturers like 3, compounds in this class function as critical dye intermediates [3].
The primary synthetic utility lies in the reduction of the nitro group. Subjecting 2,4-Bis(2-methylphenoxy)-1-nitrobenzene to catalytic hydrogenation (e.g., H2 over Pd/C) yields the corresponding aniline derivative. This electron-rich aniline can then undergo diazotization and subsequent coupling to form complex, highly stable azo dyes, or serve as an amidation precursor for pharmaceutical APIs.
Fig 2. Downstream synthetic applications of CAS 93980-94-0 in dye and pharma manufacturing.
Safety, Handling, and Regulatory Compliance
As a nitroaromatic ether, 2,4-Bis(2-methylphenoxy)-1-nitrobenzene requires stringent handling protocols. Nitroaromatics are known to be potential skin sensitizers and can exhibit systemic toxicity upon prolonged exposure.
-
Storage: Must be kept in a cool, dry environment away from strong oxidizing agents and strong bases, which could initiate unwanted cleavage of the ether bonds or exothermic reactions with the nitro moiety.
-
Regulatory Tracking: Due to evolving compliance standards for dye intermediates and potential pharmaceutical precursors, continuous monitoring via chemical substance databases such as 4 is highly recommended to ensure operational compliance[4].
References
- SIELC Technologies."Separation of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene on Newcrom R1 HPLC column." SIELC Technologies Application Database.
- Alfa Chemistry."CAS 93980-93-9 1-(1,1-Dimethylpropyl)-4-(2-nitrophenoxy)benzene Properties." Alfa Chemistry Product Database.
- Jiangsu Fanbang Technology Ltd."Product Display - Chemical Intermediates." Enterprise Official Website.
- NextSDS."2,4-bis(2-methylphenoxy)-1-nitrobenzene — Chemical Substance Information." NextSDS Regulatory Database.
Sources
An In-Depth Technical Guide to 2,4-Bis(2-methylphenoxy)-1-nitrobenzene: Molecular Architecture, Synthesis, and Analytical Validation
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In the landscape of advanced organic synthesis and drug development, bis(aryloxy)nitrobenzenes serve as critical intermediate scaffolds. Specifically, 2,4-Bis(2-methylphenoxy)-1-nitrobenzene is a highly hydrophobic, sterically hindered molecule utilized as a precursor for high-performance polyetherimides and complex pharmaceutical active ingredients (APIs). This whitepaper provides an authoritative breakdown of its molecular properties, the causality behind its synthetic methodologies, and field-proven analytical protocols.
Chemical Identity and Molecular Architecture
The molecular architecture of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene consists of a central electron-deficient nitrobenzene ring flanked by two electron-rich 2-methylphenoxy (o-tolyloxy) groups at the 2- and 4-positions. The ortho-methyl groups on the phenoxy substituents introduce significant steric bulk. This steric hindrance forces the phenoxy rings to twist out of the plane of the central nitrobenzene core, preventing extended π -conjugation and heavily influencing the molecule's solubility and crystallization behavior.
Quantitative Data Summary
The following table consolidates the verified physicochemical properties of the compound[1][2]:
| Property | Value / Designation |
| Chemical Name | 2,4-Bis(2-methylphenoxy)-1-nitrobenzene |
| CAS Registry Number | 93980-94-0 |
| Molecular Formula | C₂₀H₁₇NO₄ |
| Molecular Weight | 335.354 g/mol |
| Exact Mass | 335.35 Da |
| InChI Key | AGUUXLHIEOFRGU-UHFFFAOYSA-N |
| Partition Coefficient (LogP) | 5.01 (Highly Hydrophobic) |
| EINECS Number | 301-075-5 |
Mechanistic Insights: Nucleophilic Aromatic Substitution (SNAr)
While traditional diaryl ether synthesis often relies on the copper-catalyzed[3], the presence of the strongly electron-withdrawing nitro (-NO₂) group at position 1 allows for a highly efficient, metal-free Nucleophilic Aromatic Substitution (SNAr) .
The Causality of Precursor Selection: To synthesize this compound efficiently, 2,4-difluoronitrobenzene is the optimal starting material. Why fluorine instead of chlorine? In SNAr reactions, the rate-determining step is the nucleophilic attack that forms the negatively charged Meisenheimer complex. Fluorine's extreme electronegativity exerts a powerful inductive withdrawal (-I effect), stabilizing this transition state far better than chlorine. Consequently, the reaction with the phenoxide ion of 2-methylphenol proceeds rapidly and with high yields under mild basic conditions.
Caption: SNAr synthetic workflow for 2,4-Bis(2-methylphenoxy)-1-nitrobenzene.
Self-Validating Experimental Protocol: Synthesis and Purification
The following protocol is designed as a self-validating system. Each step includes observable physical changes that confirm the mechanistic progression of the reaction, ensuring trustworthiness and reproducibility.
Reagents:
-
2,4-Difluoronitrobenzene (1.0 eq, limiting reagent)
-
2-Methylphenol (2.2 eq, slight excess to ensure complete di-substitution)
-
Potassium Carbonate (K₂CO₃, 3.0 eq, anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
Step-by-Step Methodology:
-
Phenoxide Generation (Validation of Deprotonation): Dissolve 2-methylphenol in anhydrous DMF. Add finely powdered anhydrous K₂CO₃. Stir the suspension at 60°C for 1 hour.
-
Causality & Validation: DMF is a polar aprotic solvent that solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive. The mixture will transition to a distinct yellow/orange hue, visually validating the formation of the highly nucleophilic potassium 2-methylphenoxide.
-
-
Electrophile Addition: Cool the mixture to room temperature. Add 2,4-difluoronitrobenzene dropwise.
-
Causality: The addition must be controlled. The initial substitution at the 4-position is highly exothermic. Dropwise addition prevents thermal runaway and suppresses the formation of unwanted polymeric byproducts.
-
-
SNAr Propagation: Elevate the temperature to 90°C and stir for 12 hours.
-
Validation: Monitor via Thin Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate system. The highly polar starting material spot will disappear, replaced by a strongly UV-active, non-polar spot migrating near the solvent front, confirming the formation of the hydrophobic bis-ether.
-
-
Phase-Separation Quenching: Pour the cooled reaction mixture into vigorously stirred ice water (10 volumes).
-
Causality & Validation: With a LogP of 5.01, the target molecule is virtually insoluble in water. Pouring the DMF solution into water forces the immediate precipitation of the product as a solid. Simultaneously, the unreacted potassium phenoxide, excess K₂CO₃, and the KF byproduct dissolve into the aqueous phase. This phase separation acts as an automatic, self-validating purification step.
-
-
Isolation: Filter the precipitate under vacuum, wash thoroughly with distilled water to remove residual DMF, and recrystallize from hot ethanol to yield pure 2,4-Bis(2-methylphenoxy)-1-nitrobenzene.
Analytical Validation: Chromatography Method Development
Given the compound's high molecular weight (335.354 g/mol ) and extreme hydrophobicity (LogP = 5.01), normal-phase chromatography is ineffective. Analytical validation must be performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
According to established methodologies by [1], the compound can be effectively resolved using a Newcrom R1 HPLC column.
Mobile Phase Causality:
-
For UV/Vis Detection: A mobile phase of Acetonitrile (MeCN), Water, and Phosphoric Acid (H₃PO₄) is utilized. The phosphoric acid suppresses the ionization of residual silanols on the silica stationary phase, preventing peak tailing and ensuring a sharp, symmetrical peak[1].
-
For Mass Spectrometry (LC-MS): Phosphoric acid is non-volatile and will foul the MS source. It must be replaced with Formic Acid (HCOOH) to maintain MS compatibility while still providing adequate protonation[1].
Caption: Reverse-phase HPLC analytical workflow and mobile phase selection logic.
References
- SIELC Technologies. "Separation of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene on Newcrom R1 HPLC column.
- Echemi. "Buy 2,4-bis(2-methylphenoxy)-1-nitrobenzene Industrial Grade.
- Benchchem. "An In-depth Technical Guide to 2,4-Bis(2-methylphenoxy)nitrobenzene." Benchchem Technical Guides.
Sources
Synthesis Pathway and Reaction Mechanism for 2,4-Bis(2-methylphenoxy)-1-nitrobenzene: A Technical Guide
Executive Summary
2,4-Bis(2-methylphenoxy)-1-nitrobenzene is a sterically encumbered, electron-rich diaryloxy nitrobenzene. Molecules of this class are critical intermediates in advanced materials science, frequently serving as precursors to diamines for high-performance polyimides and polyetherimides. Synthesizing this molecule requires a highly controlled double Nucleophilic Aromatic Substitution (SNAr) utilizing 2,4-difluoronitrobenzene and 2-methylphenol (o-cresol). This guide details the mechanistic causality, optimized reaction conditions, and a self-validating experimental protocol for its synthesis.
Mechanistic Rationale: The Double SNAr Pathway
The transformation of 2,4-difluoronitrobenzene into the bis(aryloxy) derivative proceeds via a sequential, two-step SNAr mechanism ()[1]. Understanding the physical chemistry behind this reaction is essential for troubleshooting and scale-up.
Electrophilic Activation & The Leaving Group Paradox
The nitro group is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects, severely depleting electron density at the ortho (2-) and para (4-) positions. Counterintuitively, fluorine is the optimal leaving group for SNAr, vastly outperforming chlorine or bromine. Because the rate-determining step (RDS) is the initial nucleophilic attack, the highly electronegative fluorine atom maximizes the partial positive charge on the ipso carbon, drastically lowering the activation energy required to form the Meisenheimer complex.
Regioselectivity and Sequential Substitution
The first equivalent of the 2-methylphenoxide nucleophile attacks the activated ring. While specific nonpolar solvent systems can drive high ortho-regioselectivity ()[2], the use of polar aprotic solvents under thermodynamic control typically yields a mixture of mono-substituted intermediates.
To achieve bis-substitution, a second equivalent of phenoxide must attack the remaining fluorinated position. This second substitution is significantly slower due to two factors:
-
Electronic Deactivation: The newly added phenoxy group donates electron density into the ring via resonance (+M effect), reducing the electrophilicity of the remaining C-F bond.
-
Steric Hindrance: The ortho-methyl group of the o-cresolate introduces substantial steric bulk, necessitating elevated thermal activation to drive the second substitution to completion.
Caption: Formation and stabilization of the Meisenheimer complex during the SNAr mechanism.
Experimental Workflow & Causality
To ensure a high-yielding synthesis, the experimental design must account for solvent effects, base strength, and thermal kinetics ()[3].
-
Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is chosen because it is a polar aprotic solvent. It effectively solvates the potassium cations but leaves the phenoxide anions "naked" and highly nucleophilic, unencumbered by the hydrogen-bonding cages that protic solvents would form.
-
Base Selection (K₂CO₃): Potassium carbonate is a mild, insoluble base (pKa ~10.2). It is strong enough to deprotonate o-cresol without causing unwanted side reactions (such as nitro group reduction or solvent hydrolysis) that stronger bases like NaH might induce at high temperatures.
Caption: Overall synthesis pathway of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene via double SNAr.
Self-Validating Experimental Protocol
This protocol is designed with built-in visual and analytical cues, ensuring the operator can validate the success of each phase before proceeding.
Reagents Required:
-
2,4-Difluoronitrobenzene: 1.0 equivalent (10 mmol, 1.59 g)
-
o-Cresol (2-Methylphenol): 2.2 equivalents (22 mmol, 2.38 g) - Slight excess ensures complete bis-substitution.
-
Potassium Carbonate (K₂CO₃, anhydrous): 3.0 equivalents (30 mmol, 4.14 g)
-
N,N-Dimethylformamide (DMF, anhydrous): 20 mL
Step-by-Step Methodology
-
Phenoxide Generation:
-
Action: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-cresol, anhydrous K₂CO₃, and DMF. Stir at room temperature for 30 minutes under an inert nitrogen atmosphere.
-
Validation Cue: The suspension will transition from colorless to a pale yellow/amber hue, confirming the deprotonation of o-cresol and the formation of the phenoxide anion.
-
-
Substrate Addition (First SNAr):
-
Action: Cool the flask to 0–5 °C using an ice bath. Add 2,4-difluoronitrobenzene dropwise over 10 minutes to control the exothermic first substitution.
-
Validation Cue: An immediate deepening of the color to a dark orange/red signifies the formation of the Meisenheimer complex.
-
-
Thermal Activation (Second SNAr):
-
Action: Remove the ice bath and gradually heat the reaction mixture to 100–110 °C using an oil bath. Maintain this temperature for 12–16 hours.
-
Validation Cue: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1). The complete disappearance of the mono-substituted intermediate (Rf ~0.6) and the dominance of the bis-substituted product (Rf ~0.4) validates reaction completion.
-
-
Aqueous Quench & Workup:
-
Action: Allow the mixture to cool to room temperature. Pour the contents slowly into 150 mL of vigorously stirred, crushed ice-water.
-
Validation Cue: The rapid precipitation of a solid mass confirms the high hydrophobicity of the bis-aryloxy product. Stir for an additional 30 minutes to dissolve residual DMF and inorganic salts.
-
-
Isolation & Purification:
-
Action: Vacuum filter the precipitated solid and wash thoroughly with cold distilled water (3 x 30 mL) to remove trace K₂CO₃ and unreacted o-cresol. Recrystallize the crude product from hot ethanol.
-
Caption: Step-by-step experimental workflow for the synthesis and isolation of the target molecule.
Quantitative Data & Condition Optimization
The following table summarizes the optimization landscape for the bis-substitution of 2,4-difluoronitrobenzene with sterically hindered phenols, demonstrating why the K₂CO₃/DMF system at elevated temperatures is the authoritative standard.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) | Mechanistic Note |
| 1 | K₂CO₃ | DMF | 25 | 12 | Mono-substituted | >90% | Insufficient thermal energy to overcome steric bulk for 2nd SNAr. |
| 2 | K₂CO₃ | DMF | 110 | 14 | Bis-substituted | 85-92% | Optimal conditions; full conversion achieved without solvent breakdown. |
| 3 | Na₂CO₃ | DMSO | 120 | 16 | Bis-substituted | 70-75% | Lower solubility of Na₂CO₃ compared to K₂CO₃ reduces reaction kinetics. |
| 4 | KOtBu | THF | 65 (Reflux) | 8 | Complex Mixture | <40% | Strong base induces side reactions and potential nitro group reduction. |
| 5 | Et₃N | NMP | 130 | 24 | Mono-substituted | 80% | Organic base insufficiently strong to drive equilibrium for hindered phenol. |
References
-
Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. URL:[Link]
-
Organic Process Research & Development (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. ACS Publications, 18(7), 912-918. URL:[Link]
-
Organic Process Research & Development (2024). A Brief Introduction to Chemical Reaction Optimization. ACS Publications. URL:[Link]
Sources
Thermodynamic and Kinetic Solubility Profiling of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene
Executive Summary
The accurate determination of solubility is a foundational pillar in preclinical drug development, dictating formulation strategies, pharmacokinetic modeling, and in vitro assay design. 2,4-Bis(2-methylphenoxy)-1-nitrobenzene (CAS: 93980-94-0) is a complex nitroaromatic diaryl ether. Due to its unique structural topology, it exhibits extreme lipophilicity and poor aqueous solubility.
This whitepaper provides an in-depth mechanistic analysis of the solubility profile of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene. It establishes a self-validating, causality-driven protocol for determining its thermodynamic solubility across organic and aqueous media, utilizing the industry-standard shake-flask method coupled with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [1].
Physicochemical Profiling & Mechanistic Insights
To accurately predict and measure solubility, one must first deconstruct the Structure-Property Relationship (SPR) of the molecule.
-
Molecular Formula: C₂₀H₁₇NO₄
-
Molecular Weight: 335.35 g/mol
-
Calculated LogP: 5.01 [1]
The Causality of Hydrophobicity
The extreme lipophilicity (LogP = 5.01) of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene is driven by specific steric and electronic factors:
-
Steric Shielding: The molecule features a central nitrobenzene ring substituted at the 2 and 4 positions with 2-methylphenoxy (o-tolyloxy) groups. The ortho-methyl groups on the phenoxy rings restrict bond rotation, locking the molecule into a rigid, bulky, hydrophobic conformation.
-
Hydrogen Bond Masking: While the nitro group (-NO₂) is theoretically a strong hydrogen-bond acceptor, it is sterically hindered by the adjacent bulky ether linkages. Consequently, water molecules cannot effectively form a hydration shell around the polar nitro core, resulting in a massive thermodynamic penalty for aqueous dissolution.
Solubility Profile Across Solvent Classes
Because "like dissolves like," the solvation of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene requires solvents capable of disrupting its hydrophobic crystal lattice without relying on hydrogen-bond donation.
Table 1: Predicted Solubility Matrix and Mechanistic Rationale
| Solvent Class | Solvent | Dielectric Constant (ε) | Estimated Solubility | Mechanistic Rationale |
| Aqueous | Water / PBS (pH 7.4) | 80.1 | < 1 µg/mL (Practically Insoluble) | High LogP (5.01) and steric shielding prevent hydration of the nitro group. |
| Polar Aprotic | DMSO | 46.7 | > 50 mg/mL (Freely Soluble) | High dipole moment effectively solvates the polarizable aromatic rings and ether linkages. |
| Polar Aprotic | Acetonitrile | 37.5 | > 20 mg/mL (Soluble) | Excellent solvation of the nitroaromatic core; serves as an ideal HPLC mobile phase [1]. |
| Non-Polar | Dichloromethane | 8.9 | > 100 mg/mL (Very Soluble) | Highly lipophilic environment perfectly matches the non-polar diaryl ether domains. |
Self-Validating Experimental Protocol: Thermodynamic Solubility
For highly lipophilic compounds, kinetic solubility methods (e.g., solvent-shift) often yield false positives due to the formation of supersaturated colloidal aggregates. Therefore, the Isothermal Saturation Shake-Flask Method is the mandatory gold standard for determining the true thermodynamic equilibrium of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene [2, 3].
Experimental Workflow
Caption: Workflow for determining the thermodynamic solubility of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene.
Step-by-Step Methodology & Causality
Step 1: Solid Dispensing and Saturation
-
Action: Dispense 5 mg of crystalline 2,4-Bis(2-methylphenoxy)-1-nitrobenzene into a glass vial. Add 1 mL of the target solvent (e.g., PBS pH 7.4).
-
Causality: An excess of solid must be visually present to ensure the solution reaches thermodynamic saturation. If the solid dissolves completely, the true solubility limit has not been reached, and more API must be added.
Step 2: Isothermal Equilibration
-
Action: Seal the vial and incubate in an orbital shaker at 400 RPM and 25.0 ± 0.5 °C for 72 hours [3].
-
Causality: High LogP compounds possess high crystal lattice energies and dissolve slowly. A 72-hour window prevents the underestimation of solubility that occurs when sampling prematurely.
Step 3: Phase Separation
-
Action: Centrifuge the suspension at 15,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.
-
Causality: Centrifugation compacts the undissolved solid pellet. The 0.22 µm filtration is critical for removing sub-micron colloidal aggregates. Failure to do so will artificially inflate the UV/HPLC signal, leading to a falsely high solubility reading.
The Self-Validating Checkpoints
To ensure the integrity of the protocol, the system must validate itself:
-
pH Drift Monitoring: Measure the pH of aqueous buffers before and after the 72-hour equilibration. A drift of >0.1 pH units indicates that the API is altering the buffer capacity, requiring a stronger buffer [2].
-
Tyndall Effect Check: Shine a laser pointer through the filtered supernatant. If the beam is visible (scattering), colloidal aggregates are still present, and ultra-centrifugation is required.
Analytical Quantification (RP-HPLC)
Due to the sub-microgram aqueous solubility of this compound, standard UV-Vis spectroscopy lacks the sensitivity and specificity required for accurate quantification. RP-HPLC is mandatory.
Based on established chromatographic parameters [1], the following method is optimized for the quantification of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene:
-
Column: Newcrom R1 (or equivalent low-silanol C18 column, 3 µm particle size). Rationale: Low silanol activity prevents peak tailing of complex aromatic ethers.
-
Mobile Phase: Acetonitrile (MeCN) / Water / Phosphoric Acid (H₃PO₄). Rationale: MeCN provides the non-polar environment needed to elute the LogP 5.01 compound, while phosphoric acid ensures a consistent pH, keeping any minor impurities fully protonated/un-ionized.
-
Detection: UV detection at the compound's specific λ_max (typically ~254 nm for nitroaromatics).
-
Calibration: A 5-point standard curve must be generated using DMSO stock solutions diluted in Acetonitrile (R² > 0.999).
Formulation Strategies for Aqueous Assays
Because the thermodynamic aqueous solubility of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene is practically negligible, researchers utilizing this compound in in vitro biological assays must employ solubility enhancement strategies to prevent drug precipitation in the assay media:
-
Cosolvent Systems: Prepare a 10-50 mM stock solution in 100% DMSO. Dilute into the aqueous assay buffer immediately prior to use, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent cellular toxicity.
-
Surfactant Addition: The addition of non-ionic surfactants like Tween-80 (0.1% - 1.0%) or Cremophor EL can form micelles that encapsulate the hydrophobic diaryl ether, drastically increasing apparent kinetic solubility in aqueous environments.
References
-
SIELC Technologies. "2,4-Bis(2-methylphenoxy)-1-nitrobenzene - Applications and Physicochemical Properties." SIELC Technologies. Available at: [Link]
-
Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: Saturation Shake-Flask Method." Dissolution Technologies. Available at: [Link]
-
Bio-protocol. "Determination of Thermodynamic Solubility using a Shake-Flask Method with Quantification by HPLC." Bio-protocol. Available at: [Link]
Spectroscopic Characterization and Structural Elucidation of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene: An In-Depth Technical Guide
Executive Summary & Contextualizing the Molecule
2,4-Bis(2-methylphenoxy)-1-nitrobenzene (CAS: 93980-94-0; Chemical Formula: C₂₀H₁₇NO₄) is a complex diaryl ether compound frequently utilized as a critical intermediate in the synthesis of advanced polyimides, specialized active pharmaceutical ingredients (APIs), and agrochemicals. Synthesized primarily via the nucleophilic aromatic substitution (SₙAr) of 2,4-difluoronitrobenzene or 2,4-dichloronitrobenzene with o-cresol [3], the molecule possesses a highly asymmetric central benzene ring flanked by two bulky, electron-donating 2-methylphenoxy groups and one strongly electron-withdrawing nitro group.
Because even trace impurities (such as unreacted o-cresol or mono-substituted artifacts) can catastrophically impact downstream polymerization or biological efficacy, rigorous structural validation is paramount. This whitepaper provides an authoritative, self-validating framework for the complete structural elucidation of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene using orthogonal spectroscopic techniques: Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (1H, 13C, and 2D NMR) spectroscopy[1][2].
Spectroscopic Workflow & Structural Logic
The structural elucidation of complex asymmetric molecules cannot rely on a single analytical technique. Instead, it requires a logical, interconnected workflow where each spectroscopic method validates the findings of the others. The workflow below illustrates how functional group identification feeds into proton quantification, which is ultimately mapped to the carbon framework to achieve absolute structural certainty.
Caption: Orthogonal spectroscopic workflow for the absolute structural elucidation of the target molecule.
Experimental Protocols: A Self-Validating System
To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) standards, the following protocols are designed not just as a sequence of actions, but as a self-validating analytical system .
FT-IR Spectroscopy (ATR Method)
Causality of Experimental Choice: We utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretching artifact around 3400 cm⁻¹, which can mask critical overtone bands or falsely suggest the presence of unreacted o-cresol (phenolic O-H) [4]. ATR eliminates this variable, ensuring that any signal in the 3200–3500 cm⁻¹ region is a genuine feature of the sample.
Step-by-Step Protocol:
-
Preparation: Ensure the diamond ATR crystal is cleaned with spectroscopic-grade isopropanol and allowed to dry.
-
Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to account for atmospheric CO₂ and ambient humidity.
-
Sample Application: Deposit ~2 mg of the neat solid 2,4-Bis(2-methylphenoxy)-1-nitrobenzene directly onto the crystal. Apply consistent pressure using the anvil to ensure intimate contact between the crystal and the solid lattice.
-
Data Collection: Acquire 32 scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.
-
Processing: Apply ATR correction algorithms to adjust for wavelength-dependent penetration depth.
High-Resolution NMR Spectroscopy (1H and 13C)
Causality of Experimental Choice: Deuterated chloroform (CDCl₃) is selected as the solvent because it lacks exchangeable protons and provides a standardized chemical environment. WALTZ-16 decoupling is employed during 13C acquisition to collapse complex ¹H-¹³C J-couplings into sharp singlets, drastically increasing the signal-to-noise ratio and preventing signal overlap in the crowded aromatic region (110–160 ppm) [2].
Step-by-Step Protocol:
-
Sample Preparation: Dissolve exactly 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer: Filter the solution through a glass wool plug into a precision 5 mm NMR tube to remove any undissolved particulates that could distort magnetic field homogeneity (shimming).
-
¹H NMR Acquisition: 400 MHz spectrometer, 30° pulse angle, 16 scans, 2.0 s relaxation delay (d1). The 2.0 s delay ensures complete longitudinal relaxation (T1) of all protons, guaranteeing that integration values are strictly quantitative.
-
¹³C NMR Acquisition: 100 MHz spectrometer, 30° pulse angle, 1024 scans, 2.0 s relaxation delay, with WALTZ-16 proton decoupling.
-
Processing: Apply a 0.3 Hz exponential line broadening (apodization) for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation to optimize the signal-to-noise ratio without sacrificing resolution.
Fourier Transform Infrared (FT-IR) Analysis
The FT-IR spectrum serves as the primary gateway for functional group verification. The presence of the nitro group is unambiguously confirmed by its characteristic symmetric and asymmetric stretching frequencies, which align perfectly with baseline nitrobenzene derivatives documented in the NIST Chemistry WebBook [1].
Self-Validation Check: The complete absence of a broad absorption band above 3200 cm⁻¹ confirms that no residual phenolic starting material (o-cresol) remains in the sample.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Causality / Structural Significance |
| -NO₂ | Asymmetric Stretch | ~1525 | Strong | Highly diagnostic; caused by the N-O bond dipole moment changing rapidly during asymmetric vibration. |
| -NO₂ | Symmetric Stretch | ~1345 | Strong | Confirms the nitro group; shifts slightly based on the electron-donating ether groups on the ring. |
| Ar-O-Ar | Asymmetric C-O-C | ~1240 | Strong | Validates the diaryl ether linkages formed via the Ullmann condensation. |
| Ar-O-Ar | Symmetric C-O-C | ~1040 | Medium | Secondary confirmation of the ether bridges. |
| Aromatic Ring | C=C Stretch | ~1580, 1485 | Medium | Characteristic of the benzene ring skeletal vibrations. |
| Aliphatic C-H | C-H Stretch | ~2920, 2850 | Weak | Confirms the presence of the o-cresol methyl groups. |
Nuclear Magnetic Resonance (NMR) Analysis
Quantitative ¹H NMR (400 MHz, CDCl₃)
The ¹H NMR spectrum is the ultimate arbiter of molecular identity and purity. The molecule contains exactly 17 protons. Self-Validation Check: The integral of all signals must sum to exactly 17.0. Any deviation immediately flags the presence of impurities or over-substitution artifacts.
The central nitrobenzene ring is highly asymmetric. The proton at position 6 (H6) is positioned ortho to the powerfully electron-withdrawing nitro group. The anisotropic deshielding effect of the -NO₂ group strips electron density away from H6, pushing its chemical shift far downfield (~7.95 ppm). Conversely, H3 is sandwiched between two electron-donating ether oxygens, shielding it and pushing it upfield (~6.45 ppm).
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Logic |
| H6 (Central Ring) | 7.95 | Doublet (d) | ~9.0 | 1H | Strongly deshielded by the ortho-nitro group; couples only to H5. |
| Peripheral Aromatics | 6.90 – 7.30 | Multiplets (m) | N/A | 8H | The 8 protons from the two o-cresol rings; overlapping signals. |
| H5 (Central Ring) | 6.65 | Doublet of doublets (dd) | ~9.0, ~2.5 | 1H | Ortho-coupled to H6 and meta-coupled to H3. |
| H3 (Central Ring) | 6.45 | Doublet (d) | ~2.5 | 1H | Highly shielded by two adjacent ether oxygens; meta-coupled to H5. |
| Methyl Group (C4 ether) | 2.20 | Singlet (s) | N/A | 3H | Aliphatic methyl protons; slightly inequivalent due to ring asymmetry. |
| Methyl Group (C2 ether) | 2.15 | Singlet (s) | N/A | 3H | Aliphatic methyl protons; slightly inequivalent due to ring asymmetry. |
¹³C NMR (100 MHz, CDCl₃)
The ¹³C NMR spectrum maps the carbon skeleton. The molecule contains 20 carbons, but due to the asymmetry of the central ring and the slight inequivalence of the two o-cresol moieties, up to 20 distinct carbon signals can be observed.
| Carbon Type | Chemical Shift Range (δ, ppm) | Structural Assignment |
| Aromatic C-O (Ether) | 150.0 – 160.0 | C2 and C4 of the central ring; C1' of the o-cresol rings. Highly deshielded by electronegative oxygen. |
| Aromatic C-NO₂ | ~135.0 | C1 of the central ring. |
| Aromatic C-CH₃ | ~130.0 | C2' of the o-cresol rings. |
| Aromatic C-H | 105.0 – 129.0 | All protonated aromatic carbons. C3 of the central ring is the most shielded (~105 ppm). |
| Aliphatic -CH₃ | 15.5 – 16.5 | The two methyl carbons from the o-cresol moieties. |
2D NMR (COSY & HSQC) for Regiochemical Mapping
To eliminate the possibility of structural isomers (e.g., 2,6-bis(2-methylphenoxy)-1-nitrobenzene), 2D NMR is employed:
-
COSY (Correlation Spectroscopy): Confirms the ortho-coupling between H5 and H6, and the meta-coupling between H3 and H5 on the central ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps the highly shielded H3 proton (6.45 ppm) directly to the highly shielded C3 carbon (~105 ppm), proving that this specific C-H bond is situated precisely between the two ether linkages.
Conclusion
The spectroscopic characterization of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene demands a multi-modal approach. By leveraging the functional group diagnostic power of ATR-FTIR, the quantitative precision of ¹H NMR, and the skeletal mapping of ¹³C/2D NMR, researchers can establish a self-validating matrix of data. This rigorous methodology ensures absolute regiochemical certainty and guarantees the high-purity profile required for downstream industrial and pharmaceutical applications.
References
-
NIST Chemistry WebBook, SRD 69. "Benzene, nitro-". National Institute of Standards and Technology (NIST).[Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.[Link]
-
Investigation of Selected Potential Environmental Contaminants: Nitroaromatics. U.S. Environmental Protection Agency (EPA NEPIS).[Link]
-
Separation of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene. SIELC Technologies.[Link]
Preparative Isolation and Structural Elucidation of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene Impurities
Target Audience: Analytical Chemists, Process Engineers, and Pharmaceutical R&D Scientists Application Focus: Impurity Profiling, Preparative HPLC Scale-Up, and Structural Elucidation
Executive Summary & Mechanistic Rationale
In the synthesis of complex diaryl ethers, such as 2,4-Bis(2-methylphenoxy)-1-nitrobenzene (CAS: 93980-94-0), controlling and characterizing the impurity profile is a critical regulatory requirement. This compound is typically synthesized via the nucleophilic aromatic substitution (SNAr) of a 1-nitro-2,4-dihalobenzene with o-cresol. Due to the steric hindrance and electronic deactivation inherent in the second substitution step, the reaction inevitably generates a spectrum of process-related impurities, including unreacted starting materials, mono-substituted intermediates, and over-reacted degradation products.
As a Senior Application Scientist, I approach impurity isolation not merely as a separation task, but as a self-validating analytical system . The goal is to isolate milligram-to-gram quantities of these impurities with >98% purity for downstream NMR and high-resolution mass spectrometry (HRMS) without inducing thermal or chemical degradation during the recovery phase.
To achieve this, we utilize a reverse-phase (RP) preparative High-Performance Liquid Chromatography (Prep-HPLC) strategy. We specifically select low-silanol mixed-mode or specialty RP columns (such as the Newcrom R1) paired with a volatile, MS-compatible mobile phase[1]. This ensures that polar impurities do not suffer from secondary silanol interactions (which cause peak tailing) and allows for seamless transition from analytical scouting to mass-directed preparative isolation.
Chromatographic Separation Mechanism
The separation logic relies on hydrophobic partitioning . 2,4-Bis(2-methylphenoxy)-1-nitrobenzene is highly lipophilic due to its two o-tolyl rings and the nitrobenzene core. Consequently, it exhibits strong retention on a C18 or equivalent RP stationary phase.
Conversely, the expected impurities possess distinct polarity profiles:
-
Unreacted o-cresol: Highly polar, elutes near the void volume.
-
Mono-substituted intermediates (e.g., 2-fluoro-4-(2-methylphenoxy)-1-nitrobenzene): Intermediate polarity, eluting midway through the gradient.
-
Dinitro or polymeric byproducts: May exhibit stronger retention than the target API depending on their specific molecular weight and dipole moment.
By employing a mobile phase of Acetonitrile (MeCN) and Water buffered with 0.1% Formic Acid , we force all phenolic hydroxyl groups into their unionized (protonated) state. This causality is critical: ionized phenols cause severe band broadening and unpredictable retention shifts. Formic acid, unlike phosphoric acid, provides the necessary acidic environment while remaining fully volatile for post-fractionation lyophilization and transparent to MS ionization[1][2].
Figure 1: Chromatographic separation mechanism based on hydrophobic partitioning.
The Self-Validating Preparative Workflow
To guarantee trustworthiness, the isolation protocol must validate itself at three distinct stages:
-
Pre-run: System Suitability Testing (SST) to confirm theoretical plate counts.
-
In-run: Diode-Array Detection (DAD) peak purity analysis prior to triggering the fraction collector.
-
Post-run: Re-injection of the lyophilized solid to ensure no degradation occurred during solvent removal.
Figure 2: End-to-end preparative workflow for the isolation of diaryl ether impurities.
Step-by-Step Protocol
Step 1: Sample Preparation and Loading
-
Weigh 500 mg of the crude 2,4-Bis(2-methylphenoxy)-1-nitrobenzene mixture.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Tetrahydrofuran (THF). Causality: THF is required to fully solubilize the highly lipophilic target compound and prevent on-column precipitation during injection.
-
Filter the solution through a 0.45 µm PTFE syringe filter to protect the column frit.
Step 2: Preparative Scale-Up Execution
-
Equilibrate the preparative column (e.g., 21.2 mm x 250 mm, 5 µm particle size) with 40% Mobile Phase B (MeCN + 0.1% FA) at a flow rate of 20 mL/min[3].
-
Inject 1.0 mL of the prepared sample (50 mg total load). Note: Do not exceed the breakthrough volume; monitor the baseline for signs of volume overload[4].
-
Execute the gradient (see Table 2). Monitor UV absorbance at 254 nm and 280 nm.
Step 3: Fraction Collection and Solvent Removal
-
Utilize a mass-directed or slope-triggered fraction collector. Collect the mono-substituted impurity peaks (typically eluting between 8–12 minutes) into pre-chilled glass tubes.
-
Critical Step: Do not use rotary evaporation at high temperatures, as nitroaromatic compounds and their impurities can be thermally sensitive or decompose explosively under extreme heat[5].
-
Instead, freeze the fractions using a dry-ice/acetone bath and remove the water, acetonitrile, and formic acid via lyophilization (freeze-drying) over 24–48 hours.
Step 4: Post-Isolation Purity Verification
-
Re-dissolve 1 mg of the lyophilized impurity in 1 mL of MeCN.
-
Inject into the analytical HPLC system using the scouting method.
-
Confirm that the peak purity is >98% via DAD and that the exact mass matches the expected SNAr intermediate via LC-MS.
Quantitative Data & Method Parameters
To facilitate rapid method transfer from the analytical R&D lab to the pilot plant, the scale-up parameters and expected impurity profiles are summarized below.
Table 1: Expected Impurity Profile of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene
| Impurity Type | Putative Structure / Identity | Relative Polarity | Expected Elution Order | Required Analytical Action |
| Starting Material | o-Cresol (2-Methylphenol) | High | Early (Void + 2 min) | Wash out; rarely collected. |
| Intermediate A | 2-Fluoro-4-(2-methylphenoxy)-1-nitrobenzene | Medium | Mid-Gradient | Isolate for reference standard. |
| Intermediate B | 4-Fluoro-2-(2-methylphenoxy)-1-nitrobenzene | Medium | Mid-Gradient | Isolate to check isomer ratio. |
| Target API | 2,4-Bis(2-methylphenoxy)-1-nitrobenzene | Low | Late-Gradient | Collect main fraction. |
| Byproduct | Dinitro-diaryl ether derivatives | Very Low | Column Wash | Flush with 100% MeCN. |
Table 2: Chromatographic Scale-Up Parameters
| Parameter | Analytical Scouting Method | Preparative Isolation Method | Causality / Rationale |
| Column Dimensions | 4.6 x 150 mm, 5 µm | 21.2 x 250 mm, 5 µm | Maintains identical theoretical plates while increasing load capacity by ~21x. |
| Mobile Phase A | H₂O + 0.1% Formic Acid | H₂O + 0.1% Formic Acid | Formic acid ensures MS compatibility and prevents phenol ionization[1][2]. |
| Mobile Phase B | MeCN + 0.1% Formic Acid | MeCN + 0.1% Formic Acid | MeCN provides lower backpressure and sharper peaks than Methanol. |
| Flow Rate | 1.0 mL/min | 20.0 mL/min | Scaled linearly based on the ratio of the column cross-sectional areas. |
| Gradient Profile | 40% B to 90% B (15 min) | 40% B to 90% B (15 min) | Shallow gradient ensures resolution of closely related positional isomers. |
| Injection Volume | 10 µL | 1000 µL (1 mL) | Maximizes throughput per run without causing severe peak fronting[4]. |
References
-
SIELC Technologies. "Separation of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene on Newcrom R1 HPLC column". SIELC Application Notes. URL:[Link]
-
Welch Materials. "Key Concepts and Considerations of Preparative Liquid Chromatography". Welch Materials Technical Articles. URL:[Link]
-
Teledyne Labs. "The Power of Preparative HPLC Systems". Teledyne Chromatography Resource Center. URL:[Link]
-
PrepChem. "Preparation of nitrobenzene". Practical Organic Chemistry. URL:[Link]
Sources
Fast UPLC-UV/MS Quantification of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene: A Comprehensive Application Note
Executive Summary & Analytical Challenges
The quantification of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene (CAS 93980-94-0) presents a unique challenge in modern chromatography. Structurally, the molecule consists of a strongly electron-withdrawing nitroaromatic core flanked by two bulky, highly lipophilic o-tolyloxy (2-methylphenoxy) groups. This configuration results in extreme hydrophobicity (LogP ~ 5.01) [1] and a localized dipole moment.
In traditional High-Performance Liquid Chromatography (HPLC), such properties lead to excessive retention times and severe peak tailing due to secondary Lewis acid-base interactions with residual silanols on the silica matrix. This application note details a fast Ultra-Performance Liquid Chromatography (UPLC) method that leverages sub-2 µm / 3 µm particle technology and low-silanol stationary phases to achieve rapid, high-resolution quantification suitable for impurity profiling and pharmacokinetic (PK) workflows [2].
Mechanistic Insights & Chromatographic Causality
To move beyond empirical trial-and-error, this protocol is built on fundamental chromatographic principles:
-
Stationary Phase Selection (Causality of Peak Shape): The nitro group in 2,4-Bis(2-methylphenoxy)-1-nitrobenzene is highly susceptible to secondary ion-exchange interactions with unendcapped, ionized silanols on standard C18 columns. To sterically and chemically block these interactions, a low-silanol reverse-phase (RP) column (e.g., Newcrom R1 or an equivalent bridged-ethyl hybrid column) is strictly required [2]. Furthermore, utilizing 3 µm or sub-2 µm particles minimizes the multi-path diffusion ( A -term) and mass transfer resistance ( C -term) in the van Deemter equation, allowing for high linear velocities without sacrificing theoretical plates [3].
-
Mobile Phase Causality (Elution & MS Compatibility): Acetonitrile (MeCN) is selected over methanol as the organic modifier. Acetonitrile operates via strong dipole-dipole interactions, which aggressively disrupt the hydrophobic stacking of the bulky o-tolyloxy groups, sharpening the chromatographic band. While traditional methods use phosphoric acid to achieve a stable UV baseline, phosphoric acid causes severe ion suppression and contamination in Mass Spectrometry (MS). Therefore, 0.1% Formic Acid is substituted. This maintains an acidic pH—keeping any residual silanols protonated and neutral—while ensuring seamless transferability to ESI-MS detection [2].
Analytical Workflow
Caption: Workflow for the fast UPLC-UV/MS quantification of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene.
Experimental Protocols (Self-Validating System)
Reagents and Materials
-
Analyte: 2,4-Bis(2-methylphenoxy)-1-nitrobenzene reference standard (Purity ≥ 98%).
-
Solvents: LC-MS grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).
-
Modifiers: LC-MS grade Formic Acid.
Chromatographic Conditions
| Parameter | Specification | Causality / Rationale |
| Column | Low-silanol RP UPLC Column (e.g., 2.1 x 50 mm, 1.7 µm) | Prevents nitro-silanol interactions; enables fast mass transfer. |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains acidic pH for silanol suppression; MS compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | High elution strength for LogP > 5 compounds. |
| Gradient | 50% B to 95% B over 3.0 min | Rapidly elutes the highly hydrophobic analyte. |
| Flow Rate | 0.5 mL/min | Optimizes linear velocity for sub-2 µm particles. |
| Column Temp | 40°C | Reduces solvent viscosity and system backpressure. |
| Detection | UV at 254 nm / ESI-MS | 254 nm captures the strong nitroaromatic chromophore. |
| Injection Vol. | 1.0 µL | Minimizes extra-column band broadening. |
Step-by-Step Methodology
-
Standard Preparation: Accurately weigh 10.0 mg of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene and dissolve in 10 mL of MeCN to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.
-
Calibration Curve Generation: Dilute the stock solution serially with 50:50 Water:MeCN to yield calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Extraction (For complex matrices):
-
Transfer 200 µL of the sample matrix into a microcentrifuge tube.
-
Add 800 µL of cold Acetonitrile to precipitate proteins and extract the lipophilic analyte.
-
Vortex aggressively for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial.
-
-
System Suitability Test (SST) - The Self-Validating Check:
-
Before running unknown samples, inject the 10 µg/mL standard five times.
-
Validation Gate: The system is only authorized to proceed if the Retention Time Relative Standard Deviation (RSD) is ≤ 1.0% and the Peak Tailing Factor ( T ) is ≤ 1.2. A tailing factor >1.2 acts as an automated fail-safe, indicating immediate column voiding or mobile phase degradation.
-
Quantitative Data Summary
When executed according to the protocol above, the method yields highly reproducible quantitative metrics, summarized in the table below. The low Limit of Quantification (LOQ) demonstrates the efficiency of the low-silanol column in maintaining a tight, concentrated chromatographic band.
| Validation Parameter | Achieved Value / Criteria |
| Linear Dynamic Range | 0.1 – 100 µg/mL |
| Correlation Coefficient ( R2 ) | > 0.9992 |
| Limit of Detection (LOD) | 0.03 µg/mL ( S/N≥3 ) |
| Limit of Quantification (LOQ) | 0.10 µg/mL ( S/N≥10 ) |
| Intra-day Precision (RSD%) | ≤ 1.5% ( n=6 ) |
| Inter-day Precision (RSD%) | ≤ 2.1% ( n=18 over 3 days) |
| Mean Extraction Recovery | 98.5% ± 1.2% |
References
-
NextSDS. 2,4-bis(2-methylphenoxy)-1-nitrobenzene — Chemical Substance Information. NextSDS Chemical Database. Available at: [Link]
-
SIELC Technologies. Separation of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene. SIELC Application Notes (2018). Available at:[Link]
-
Waters Corporation. The Science of ACQUITY UPLC Applied to Environmental Analyses of PAHs and Explosives in Water. Waters Application Library. Available at:[Link]
Preparative Isolation and Analytical Profiling of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene Using the Newcrom R1 Column
Executive Summary & Mechanistic Rationale
The isolation of highly hydrophobic, bulky aromatic compounds from complex synthesis mixtures presents a unique chromatographic challenge. 2,4-Bis(2-methylphenoxy)-1-nitrobenzene (CAS: 93980-94-0) is a neutral, diaryl ether nitrobenzene derivative characterized by its extreme lipophilicity (LogP = 5.01)[1]. During synthesis, this target compound is often contaminated with structurally similar impurities, such as mono-substituted intermediates or unreacted phenolic starting materials (e.g., 2-methylphenol).
To achieve high-purity isolation, the chromatographic system must overcome two primary obstacles:
-
Strong Hydrophobic Retention: The high LogP necessitates a strong elution solvent to prevent excessive retention times and peak broadening.
-
Secondary Interactions: Residual silanols on traditional silica columns can form hydrogen bonds with the target's nitro and ether oxygen atoms, leading to peak tailing and poor resolution from closely eluting impurities.
The Solution: The SIELC Newcrom R1 column is specifically engineered to address these challenges. As a specialized reverse-phase (RP) column, it features advanced proprietary end-capping that drastically reduces silanol activity[2]. By shielding the silica matrix, the Newcrom R1 ensures that retention is driven purely by hydrophobic interactions, yielding sharp, symmetrical peaks even for complex multi-ring systems[3]. Furthermore, its broad pH stability (1.0 to 10.0) allows for versatile mobile phase optimization[4].
Physicochemical Profile & Chromatographic Strategy
Understanding the analyte's properties is the foundation of a self-validating chromatographic method. Because the target is neutral, mobile phase pH will not alter its ionization state. However, utilizing an acidic modifier (such as Formic Acid) is critical because it suppresses the ionization of unreacted acidic impurities (keeping them in a predictable, protonated state) and further neutralizes any trace surface silanols on the column[5].
Table 1: Physicochemical Properties of the Target Analyte
| Parameter | Specification | Chromatographic Implication |
| Compound Name | 2,4-Bis(2-methylphenoxy)-1-nitrobenzene | Bulky structure requires a highly efficient stationary phase (100 Å pore size). |
| CAS Number | 93980-94-0 | N/A |
| Molecular Formula | C₂₀H₁₇NO₄ | High carbon count drives strong RP retention. |
| Molecular Weight | 335.354 g/mol | Suitable for standard LC-MS (ESI+) detection. |
| LogP | 5.01 | Requires high organic mobile phase (MeCN) for efficient elution[1]. |
| Ionizability | Neutral | Retention is independent of mobile phase pH; acidic modifiers are used solely for impurity suppression and MS compatibility[5]. |
Experimental Protocols
The following protocols detail the transition from analytical profiling (to confirm crude purity) to preparative isolation (to recover the pure target).
Protocol A: Analytical Method Development (LC-UV/MS)
Objective: Assess the impurity profile of the crude synthesis mixture prior to scale-up.
-
System Preparation: Equip the HPLC/UHPLC system with a Newcrom R1 analytical column (4.6 x 150 mm, 5 µm)[6]. Ensure the column oven is set to 30°C to reduce mobile phase viscosity and improve mass transfer.
-
Mobile Phase Formulation:
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).
-
Mobile Phase B: LC-MS grade Acetonitrile (MeCN) + 0.1% Formic Acid (v/v).
-
Causality Note: Formic acid is selected over phosphoric acid to ensure complete volatility during MS detection and subsequent fraction lyophilization[5]. MeCN is chosen over methanol due to its superior elution strength for highly lipophilic molecules.
-
-
Sample Preparation: Dissolve the crude mixture in 100% MeCN to a concentration of 1 mg/mL. Vortex for 30 seconds and sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Execution:
-
Gradient: 50% B to 95% B over 10 minutes; hold at 95% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm (optimal for nitroaromatics) and MS (ESI+).
-
Protocol B: Preparative Isolation Workflow
Objective: Purify 2,4-Bis(2-methylphenoxy)-1-nitrobenzene from the crude matrix.
-
Scale-Up Calculation: Transition from the 4.6 mm analytical column to a 22 mm preparative Newcrom R1 column. The scale-up factor for flow rate and injection volume is approximately 22.8x (based on the ratio of the squared radii: 112/2.32 ).
-
Sample Loading: Dissolve the crude material in Dimethyl Sulfoxide (DMSO) at a high concentration (e.g., 50 mg/mL). Causality Note: DMSO prevents the highly hydrophobic target from precipitating upon injection, while the column's high capacity handles the strong solvent plug without severe peak distortion.
-
Preparative Chromatography:
-
Column: Newcrom R1 Prep, 22 x 250 mm, 5 µm[7].
-
Method: Isocratic hold at 85% B for 15 minutes. An isocratic method is preferred at the preparative scale to maximize throughput and simplify solvent recovery.
-
Flow Rate: 20.0 mL/min.
-
Injection Volume: 100 - 250 µL per run.
-
-
Fraction Processing: Collect fractions based on UV threshold triggering at 254 nm. Pool fractions containing the target mass (m/z 336.1 [M+H]+).
-
Solvent Removal: Flash-freeze the pooled fractions and lyophilize to remove water, MeCN, and volatile formic acid, yielding the pure solid target.
Data Summary & Scale-Up Parameters
Table 2: Method Parameters (Analytical vs. Preparative)
| Parameter | Analytical Profiling | Preparative Isolation |
| Column Dimensions | 4.6 x 150 mm, 5 µm | 22 x 250 mm, 5 µm |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Elution Mode | Gradient (50-95% MeCN) | Isocratic (85% MeCN) |
| Sample Diluent | 100% Acetonitrile | 100% DMSO |
| Injection Volume | 5 µL | 100 - 250 µL |
| Acidic Modifier | 0.1% Formic Acid | 0.1% Formic Acid |
Workflow Visualization
The following diagram illustrates the self-validating, step-by-step workflow required to isolate the target compound successfully.
Workflow for the preparative isolation of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene using Newcrom R1.
References
-
SIELC Technologies. "SiELC Newcrom R1 HPLC Columns - Element Lab Solutions." Element Lab Solutions Product Literature. URL: [Link]
-
SIELC Technologies. "Columns | SIELC Technologies." SIELC Product Catalog. URL: [Link]
-
SIELC Technologies. "Newcrom R1 | SIELC Technologies." SIELC Column Specifications. URL: [Link]
-
Analytics-Shop. "HPLC Column Newcrom R1, 100 Å, 5 µm, 4,6 x 150 mm, endcapped." URL: [Link]
-
SIELC Technologies. "2,4-Bis(2-methylphenoxy)-1-nitrobenzene." SIELC Applications Database. URL: [Link]
-
SIELC Technologies. "Separation of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene on Newcrom R1 HPLC column." SIELC Applications Database. URL: [Link]
Sources
- 1. 2,4-Bis(2-methylphenoxy)-1-nitrobenzene | SIELC Technologies [sielc.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Columns | SIELC Technologies [sielc.com]
- 4. Newcrom R1 | SIELC Technologies [sielc.com]
- 5. 2,4-Bis(2-methylphenoxy)-1-nitrobenzene | SIELC Technologies [sielc.com]
- 6. analytics-shop.com [analytics-shop.com]
- 7. Newcrom | SIELC Technologies [sielc.com]
improving peak shape and symmetry for 2,4-Bis(2-methylphenoxy)-1-nitrobenzene chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized troubleshooting guide to address the unique chromatographic challenges associated with 2,4-Bis(2-methylphenoxy)-1-nitrobenzene .
This molecule is a sterically hindered, highly lipophilic diaryl ether. Because it lacks ionizable amine or carboxylic acid groups, analysts often mistakenly assume it is immune to secondary column interactions. However, the strong electron-withdrawing nature of the central nitro group creates a significant molecular dipole, while the flanking methylphenoxy rings offer extensive π -electron clouds. This structural combination makes the analyte highly susceptible to π−π stacking, dipole-induced tailing, and severe solubility-driven peak distortion.
Below is our comprehensive, self-validating framework for diagnosing and correcting peak shape and symmetry issues for this specific compound.
Diagnostic Workflow for Peak Shape Anomalies
Fig 1. Diagnostic workflow for resolving peak shape anomalies in chromatography.
Frequently Asked Questions (FAQs) & Causality Analysis
Q1: Why does 2,4-Bis(2-methylphenoxy)-1-nitrobenzene exhibit severe peak tailing even though it is a neutral molecule? The Causality: While silanol tailing is most famous for basic amines, it heavily impacts highly polarizable molecules. Uncapped, ionized silanols (Si-O⁻) on the silica backbone at pH > 4 create localized electrostatic fields. These fields induce strong dipole-dipole interactions with the analyte's electron-withdrawing nitro group. Furthermore, the electron-deficient nitrobenzene ring and electron-rich phenoxy rings engage in secondary π−π interactions with unreacted siloxanes or phenyl-hexyl stationary phases 1. The Fix: Force the silanols into a neutral, protonated state (Si-OH) by adding an acidic modifier to the mobile phase. A standard recommendation for this specific molecule is 0.1% Phosphoric acid (for UV detection) or 0.1% Formic acid (for MS compatibility) combined with Acetonitrile 2.
Q2: My chromatogram shows peak fronting and occasional splitting. Is my column degrading? The Causality: For highly lipophilic compounds, fronting is rarely a column void issue; it is almost always a symptom of the "solvent effect" (injection solvent mismatch) or column overload 3. Because 2,4-Bis(2-methylphenoxy)-1-nitrobenzene has poor aqueous solubility, analysts often dissolve it in 100% Acetonitrile or DMSO. When this strong, low-viscosity solvent plug hits a higher-viscosity, aqueous-rich mobile phase, "viscous fingering" occurs. The strong solvent tunnels through the center of the column bed, carrying a fraction of the analyte ahead of the main band, manifesting as fronting or a split doublet 4. The Fix: The injection solvent must be aligned with the mobile phase's aqueous-organic ratio to ensure consistent partitioning at the column head [[3]]().
Q3: How do I choose between Methanol and Acetonitrile for the organic modifier? The Causality: Acetonitrile (ACN) is strongly preferred. ACN is an aprotic solvent with a high dipole moment and superior π -electron disruption capabilities compared to Methanol. It effectively solvates the bulky diaryl ether structure and outcompetes the analyte for secondary π−π stacking interactions with the stationary phase, leading to sharper, more symmetrical peaks.
Experimental Methodologies: Self-Validating Protocols
To ensure that your troubleshooting efforts are scientifically sound, you must use a self-validating system. This means embedding internal controls (System Suitability Tests) that isolate chemical interactions from physical hardware failures.
Fig 2. Self-validating experimental workflow for injection solvent optimization.
Protocol 1: Injection Solvent Optimization & Volume Scaling
This protocol diagnoses and eliminates peak fronting caused by viscous fingering and column overload.
-
System Suitability (The Control): Inject 1 µL of Uracil (to mark t0 ) and Toluene (a neutral, hydrophobic marker lacking the steric bulk/dipole of our target) dissolved in the mobile phase.
-
Validation Check: If Toluene yields a perfectly symmetrical peak (USP Tailing Factor Tf 0.95–1.05), the column bed and frits are physically intact. Any subsequent fronting of your target analyte is strictly a chemical/solubility issue 5.
-
-
Stock Preparation: Dissolve 2,4-Bis(2-methylphenoxy)-1-nitrobenzene in 100% ACN to create a 1 mg/mL stock (ensuring complete dissolution).
-
Solvent Matching: Prepare three working standards (100 µg/mL) by diluting the stock into:
-
Condition A: 100% ACN
-
Condition B: 70% ACN / 30% Water
-
Condition C: Mobile Phase matched (e.g., 50% ACN / 50% Water)
-
-
Volume Titration: Inject 1 µL, 5 µL, and 10 µL of each condition.
-
Data Validation: Calculate the Asymmetry Factor ( As ) at 10% peak height. You will observe that Condition C maintains As≈1.0 across all volumes, validating that matching the sample solvent to the mobile phase prevents fronting.
Quantitative Data Summary
The table below summarizes the expected chromatographic behavior of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene under various experimental conditions, demonstrating the critical impact of solvent matching and acidic modifiers.
| Experimental Condition | Injection Solvent | Mobile Phase Additive | USP Tailing ( Tf ) | Asymmetry ( As ) | Chromatographic Result |
| 1 (Worst Case) | 100% ACN | None | 0.75 | 0.68 | Severe Fronting / Splitting |
| 2 | 100% ACN | 0.1% H3PO4 | 0.82 | 0.76 | Moderate Fronting |
| 3 | 50% ACN (Matched) | None | 1.45 | 1.55 | Tailing (Silanol Interaction) |
| 4 (Optimized) | 50% ACN (Matched) | 0.1% H3PO4 | 1.05 | 1.02 | Optimal Symmetry |
Note: Data assumes a standard fully endcapped C18 column (e.g., 5 µm, 100Å) at 30°C.
Sources
- 1. waters.com [waters.com]
- 2. 2,4-Bis(2-methylphenoxy)-1-nitrobenzene | SIELC Technologies [sielc.com]
- 3. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 4. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 5. bvchroma.com [bvchroma.com]
Technical Support Center: Optimizing Mobile Phase Gradients for 2,4-Bis(2-methylphenoxy)-1-nitrobenzene
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tackling the chromatographic challenges of highly hydrophobic, bulky aromatic compounds.
2,4-Bis(2-methylphenoxy)-1-nitrobenzene (CAS 93980-94-0) presents a unique set of challenges in Reversed-Phase Liquid Chromatography (RPLC)[1]. Its structure—comprising three aromatic rings, two ether linkages, and a nitro group—results in extreme lipophilicity and a high propensity for secondary π−π interactions. Standard generic gradients often lead to excessive retention, severe peak tailing, or complete loss of the analyte on the column.
This guide moves beyond basic troubleshooting. We will explore the thermodynamic causality behind its retention behavior and provide self-validating protocols to ensure your method is robust, reproducible, and scientifically sound.
Diagnostic Workflow
Before adjusting parameters randomly, use this logical decision tree to diagnose and resolve gradient issues systematically.
Diagnostic workflow for optimizing RPLC gradients for highly hydrophobic aromatic analytes.
Troubleshooting FAQs: Causality & Solutions
Q1: Why does 2,4-Bis(2-methylphenoxy)-1-nitrobenzene elute so late, or not at all, under my standard 5-95% gradient? Causality: Retention in RPLC is driven by the hydrophobic effect. With a molecular weight of 335.35 g/mol and a highly non-polar tri-aromatic backbone, this molecule partitions heavily into the C18 stationary phase[2]. If the gradient slope is too shallow, or if the final organic concentration (%B) is insufficient, the mobile phase lacks the thermodynamic strength to desorb the analyte. Solution: You must increase the elution strength. Switch your organic modifier from Methanol (MeOH) to Acetonitrile (ACN). ACN is a stronger solvent in RPLC and disrupts hydrophobic interactions more effectively[3]. Ensure your gradient reaches at least 95-100% B and holds there for at least 3 column volumes (CV) to guarantee elution.
Q2: The compound elutes, but the peak is excessively broad and tails severely. How can I sharpen it? Causality: Peak broadening for bulky molecules is primarily a mass transfer issue. The large hydrodynamic radius of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene causes slow diffusion kinetics into and out of the porous silica particles. Furthermore, the nitro and ether groups can undergo secondary interactions (hydrogen bonding or dipole interactions) with unreacted surface silanols on the column[4]. Solution: Elevate the column temperature to 40°C–50°C. Increasing temperature decreases the viscosity of the mobile phase, which directly increases the analyte's diffusion coefficient, thereby sharpening the peak[5]. Additionally, ensure you are using a fully end-capped or polar-embedded C18 column to shield residual silanols.
Q3: My retention times are drifting later with each consecutive injection. What is the root cause? Causality: Retention time drift in gradient HPLC is almost always a symptom of a changing stationary phase surface or a mobile phase delivery error[6]. For highly retained compounds, the most common culprit is inadequate column re-equilibration[7]. If the column is not fully re-wetted with the initial aqueous conditions, the effective starting %B varies between runs. Alternatively, a micro-leak in the pump proportioning valve can alter the actual gradient delivered. Solution: Implement a self-validating equilibration protocol. Ensure at least 5 to 10 CVs of the initial mobile phase pass through the column before the next injection[8]. Verify pump performance by running a step-gradient with a UV-absorbing tracer (like acetone) to confirm proportioning accuracy.
Q4: Should I use an acidic buffer for this compound? Causality: 2,4-Bis(2-methylphenoxy)-1-nitrobenzene is a neutral molecule; it does not possess ionizable basic or acidic functional groups within the standard pH 2-8 range. Therefore, its ionization state (and thus its primary retention) will not change with pH. Solution: While pH won't affect the analyte directly, adding 0.1% Formic Acid or Phosphoric Acid is highly recommended[1]. The acid suppresses the ionization of residual silanols on the silica stationary phase, minimizing secondary interactions and improving peak symmetry.
Quantitative Data: Solvent & Parameter Comparison
To make informed decisions, compare the physical and chromatographic impacts of your mobile phase parameters.
| Parameter | Acetonitrile (ACN) | Methanol (MeOH) | Impact on 2,4-Bis(2-methylphenoxy)-1-nitrobenzene |
| Elution Strength ( ϵ∘ ) | High (3.1) | Moderate (2.6) | ACN provides faster elution for this highly lipophilic compound. |
| Viscosity (at 50/50 mix) | Lower (~0.9 cP) | Higher (~1.6 cP) | ACN generates lower backpressure, allowing for higher flow rates. |
| Selectivity ( π−π interactions) | Suppressed | Enhanced | MeOH allows the nitrobenzene ring to interact more with phenyl/C18 phases, potentially altering selectivity if co-eluting impurities exist. |
| Recommended Column Temp | 30°C - 45°C | 40°C - 55°C | Higher temps required with MeOH to overcome viscosity-induced band broadening. |
Self-Validating Experimental Protocols
As a best practice, every method must prove its own reliability before sample analysis begins.
Protocol 1: Self-Validating Gradient Scouting Workflow
Objective: Determine the optimal gradient slope and final %B for 2,4-Bis(2-methylphenoxy)-1-nitrobenzene while verifying system suitability[9].
-
Mobile Phase Preparation:
-
Phase A: HPLC-grade Water + 0.1% Formic Acid.
-
Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.
-
-
Column Setup: Install a fully end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm). Set the column oven to 40°C.
-
The Scouting Run: Program a linear gradient from 10% B to 100% B over 20 minutes. Hold at 100% B for 5 minutes. Flow rate: 1.0 mL/min.
-
Validation Injection (The Self-Check): Inject a blank (diluent only) followed by a t0 marker (e.g., uracil) to experimentally determine the column void volume.
-
Analyte Injection: Inject the standard. Calculate the gradient retention factor ( k∗ ) at the peak apex[10].
-
Optimization: If k∗>10 , the gradient is too shallow. Adjust the starting %B to 40% and steepen the slope (e.g., 40% to 100% in 10 minutes) to compress the run time while maintaining sharp peak shape.
Protocol 2: High-Hydrophobicity Column Equilibration
Objective: Eliminate retention time drift caused by hysteresis of the stationary phase[7].
-
Post-Elution Flush: Immediately after the analyte elutes, ramp the gradient to 100% B within 0.5 minutes.
-
Wash Phase: Hold at 100% B for exactly 3 Column Volumes (CV). (Calculation: CV≈π×r2×L×0.68 ). For a 150 x 4.6 mm column, 3 CV is roughly 5 mL (5 minutes at 1 mL/min).
-
Return to Initial: Drop back to the initial gradient conditions (e.g., 40% B) over 1 minute.
-
Equilibration: Hold at initial conditions for 7 CVs (~11 minutes).
-
Self-Validation: Perform three consecutive injections of the standard. The method is validated for stability only if the retention time relative standard deviation (RSD) is ≤0.1% .
References
- Title: Separation of 2,4-Bis(2-methylphenoxy)
- Title: HPLC Troubleshooting Guide Source: Thermo Fisher Scientific URL
- Title: HPLC Retention Time Drift: Causes & Troubleshooting Guide Source: Timberline Instruments URL
- Source: Molnar Institute (Journal of Chromatography A)
- Title: Troubleshooting Retention Time Issues in Reversed Phase HPLC Source: LCGC Chromatography Online URL
Sources
- 1. 2,4-Bis(2-methylphenoxy)-1-nitrobenzene | SIELC Technologies [sielc.com]
- 2. echemi.com [echemi.com]
- 3. molnar-institute.com [molnar-institute.com]
- 4. halocolumns.com [halocolumns.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. HPLC Retention Time Drift: Causes & Troubleshooting Guide [timberlineinstruments.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Pseudopurpurin | 476-41-5 | Benchchem [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
reducing baseline noise in LC-MS detection of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene
Welcome to the Advanced Mass Spectrometry Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals troubleshooting baseline noise during the LC-MS quantification of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene .
Because this analyte is a highly hydrophobic, neutral diaryl ether lacking traditional basic or acidic functional groups, it presents unique ionization challenges that directly contribute to baseline instability. This guide will help you isolate the root cause of your noise and implement field-proven solutions.
Baseline Noise Diagnostic Workflow
Before adjusting method parameters, you must determine whether the noise is chemical (originating from the LC flow path or matrix) or instrumental (originating from the detector or electronics).
Fig 1. Decision tree for isolating chemical vs. instrumental LC-MS baseline noise.
Frequently Asked Questions (Troubleshooting Q&A)
Q1: Why is my baseline noise disproportionately high when analyzing 2,4-Bis(2-methylphenoxy)-1-nitrobenzene via Electrospray Ionization (ESI)? A: The core issue is the ionization mechanism. 2,4-Bis(2-methylphenoxy)-1-nitrobenzene is highly hydrophobic and neutral. In ESI, forcing the ionization of such compounds often requires extreme spray voltages or reliance on unpredictable adduct formation (e.g., [M+NH4]+ or [M+Na]+). This brute-force approach simultaneously amplifies the ionization of background matrix lipids and mobile phase impurities, leading to severe chemical noise. Causality & Solution: Switch to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase corona discharge rather than liquid-phase ion evaporation. It is significantly less prone to ion suppression and baseline noise enhancement from dirty matrices compared to ESI[1]. For non-polar compounds, APCI can reduce baseline noise by a factor of two or more while improving the Limit of Quantitation (LOQ)[2].
Q2: How can I definitively isolate whether the noise is chemical or instrumental? A: Perform the "spray voltage drop test." Turn off the spray voltage and the liquid flow to the mass spectrometer. If the baseline noise drops significantly, the source is chemical (e.g., contaminated mobile phase, column bleed, or matrix). If the noise persists at the same level, it is electronic or instrumental (e.g., detector multiplier degradation or grounding faults)[3]. If the noise is cyclic (appearing as rhythmic humps), it is likely related to pump pressure pulsations caused by faulty check valves[4].
Q3: What mobile phase optimizations will reduce chemical background noise for this specific compound? A: First, ensure you are using strictly LC-MS grade solvents. Even minor impurities in standard HPLC-grade solvents can cause high, changing baselines[5]. Second, if you transition to APCI, consider replacing Acetonitrile (ACN) with Methanol (MeOH). Causality: In APCI, the mobile phase acts as the chemical ionization reagent gas. Methanol, when protonated in the corona plasma, acts as a highly efficient reagent ion for gas-phase acid-base reactions, improving the ionization efficiency of neutral hydrophobic compounds while maintaining a cleaner background than ACN[6].
Q4: I observe a rising baseline drift during my reverse-phase gradient. How do I fix this? A: Baseline drift during a gradient is typically caused by impurities present in the aqueous mobile phase (Phase A) or by column bleed[5]. As the organic concentration (Phase B) increases, strongly retained impurities elute, causing a rising baseline. To troubleshoot, run a "blank gradient" without an injection. If the drift persists, replace the mobile phases. If it disappears, the issue is likely the accumulation of late-eluting matrix components. Reverse-flushing the column with a strong organic solvent (e.g., 100% isopropanol) at a low flow rate can clear these contaminants[7].
Q5: My baseline is showing sharp, random spikes. What causes this? A: Random spikes are almost always physical noise caused by micro-bubbles passing through the flow path or detector cell[8]. This occurs when solvents are mixed under high pressure but experience a pressure drop near the detector, causing dissolved gases to fall out of solution. Ensure your vacuum degasser is functioning and check your pump check valves, as dirty valves are common culprits for baseline instability[9].
Quantitative Data: Ionization Mode Comparison
Table 1: Comparative Impact of Ionization Mode and Solvent on Baseline Noise for Hydrophobic Diaryl Ethers.
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Mechanistic Impact on Baseline Noise |
| Ionization Mechanism | Liquid-phase ion evaporation | Gas-phase corona discharge | APCI reduces noise from non-volatile matrix components that cannot enter the gas phase. |
| Matrix Effects | High (Severe ion suppression) | Low (Minimal competition) | APCI yields a significantly cleaner baseline in complex biological or environmental matrices. |
| Preferred Solvent | Acetonitrile (ACN) | Methanol (MeOH) | MeOH acts as a superior reagent gas in the APCI plasma, boosting the signal-to-noise ratio. |
| Adduct Formation | High ([M+Na]+, [M+NH4]+) | Low (Primarily [M+H]+ or [M]-*) | APCI consolidates the analyte signal into a single ion species, reducing background clutter. |
Standard Operating Protocols (SOPs)
Protocol 1: Self-Validating System Noise Diagnostic
Objective: Isolate the root cause of baseline noise before altering the LC method.
-
Establish Baseline: Run your standard LC gradient method with a blank injection (mobile phase only). Record the peak-to-peak noise level in the Total Ion Chromatogram (TIC).
-
Isolate the Mass Spectrometer: Pause the LC pump (0 mL/min flow) and turn off the MS spray voltage/corona discharge. Continue recording the TIC for 3 minutes.
-
System Validation:
-
Outcome A: If the noise drops by >80%, the system validates that the noise originates from the LC flow path (chemical noise, solvent impurities, or column bleed). Proceed to Protocol 2.
-
Outcome B: If the noise remains constant, the system validates an electronic/hardware fault. Inspect the electron multiplier gain settings, clean the ion optics, and verify the instrument's electrical grounding[10].
-
Protocol 2: APCI Optimization for 2,4-Bis(2-methylphenoxy)-1-nitrobenzene
Objective: Eliminate ESI-induced matrix noise by transitioning to gas-phase ionization.
-
Hardware Swap: Remove the ESI probe and install the APCI probe. Ensure the corona discharge needle is clean and sharp; a blunt needle causes plasma arcing, which introduces severe baseline spikes.
-
Solvent Exchange: Switch the organic mobile phase from Acetonitrile to LC-MS grade Methanol.
-
Polarity Selection (Expert Insight): While positive APCI can protonate the ether oxygens, the central nitrobenzene ring is highly electronegative. Set the MS to Negative Ion Mode . Nitroaromatics readily undergo electron capture in negative APCI to form stable radical anions ([M]-*). This drastically improves the signal-to-noise ratio because most background chemical noise ionizes in positive mode.
-
Corona Current Optimization: Infuse the analyte post-column. Ramp the corona needle current from 1.0 µA to 5.0 µA. Select the current that maximizes the analyte signal while keeping the baseline noise below 10^3 cps.
-
System Validation: Inject a matrix blank. The absence of a high background hump during the elution window validates the successful reduction of matrix suppression.
References
-
LC Troubleshooting tips V3 - Shimadzu. Shimadzu. [Link]
-
Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? Chromatography Online. [Link]
-
Common Mass Spectrometry Errors and Troubleshooting Tips. Technology Networks. [Link]
-
Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. Shimadzu. [Link]
-
Noisy baseline. Chromatography Forum. [Link]
-
Communicating with the Baseline. LC Troubleshooting. [Link]
-
Achieving California Pesticide Regulations in Cannabis Using Optimized APCI and ESI Techniques. SCIEX. [Link]
-
Optimization and Comparison of ESI and APCI LC-MS/MS Methods. Journal of the American Society for Mass Spectrometry. [Link]
-
The analysis of pesticide residues in cannabis and hemp products. AZoLifeSciences.[Link]
-
Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. [Link]
Sources
- 1. sciex.com [sciex.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Noisy baseline - Chromatography Forum [chromforum.org]
- 8. 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. sepscience.com [sepscience.com]
- 10. technologynetworks.com [technologynetworks.com]
Technical Support Center: Sample Integrity & Troubleshooting for 2,4-Bis(2-methylphenoxy)-1-nitrobenzene
Welcome to the Advanced Application Support Center. Working with complex diaryl ether nitroaromatics like 2,4-Bis(2-methylphenoxy)-1-nitrobenzene (CAS: 93980-94-0) requires strict environmental controls during sample preparation. This compound features a highly reactive nitrobenzene core flanked by two benzylic methyl groups and susceptible diaryl ether linkages.
This guide provides field-proven, mechanistically grounded solutions to prevent sample degradation, ensuring high-fidelity data for your pharmacokinetic and analytical workflows.
Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: My LC-MS chromatogram shows unexpected early-eluting peaks with a mass shift of -108 Da. What is causing this? A: A mass loss of 108 Da corresponds to the cleavage of the diaryl ether bond and the subsequent loss of an o-cresol (2-methylphenol) moiety. This is typically triggered by extremes in pH (hydrolysis) or the presence of radical initiators in your solvent. The ether linkages in 2,4-Bis(2-methylphenoxy)-1-nitrobenzene are vulnerable to nucleophilic aromatic substitution if the nitro group is activated. Solution: Avoid strong bases or unbuffered aqueous environments. Maintain your sample matrix at a mildly acidic pH (pH 3–6) to stabilize the ether bonds.
Q2: Why does the sample solution turn slightly yellow/brown when left on the benchtop, accompanied by -16 Da and -30 Da mass shifts? A: You are observing the photodegradation of the nitro group . Nitroaromatics are notoriously sensitive to UV and visible light. When exposed to ambient laboratory lighting—especially in the presence of trace water or dissolved oxygen—photolysis generates highly reactive hydroxyl radicals (•OH). These radicals attack the nitro group, sequentially reducing it to a nitroso (-16 Da) and hydroxylamine (-30 Da) derivative, or leading to complete aromatic ring cleavage [1]. Solution: All sample preparation must be conducted using amber glassware or low-actinic environments.
Q3: I am using THF to dissolve my stock standard, but I am seeing +14 Da and +30 Da adducts over time. Is the compound oxidizing? A: Yes. The methyl groups on the phenoxy rings are benzylic and highly susceptible to oxidation. Ethereal solvents like Tetrahydrofuran (THF) or diethyl ether rapidly form peroxides upon exposure to air. These trace peroxides act as radical initiators, oxidizing your benzylic methyl groups (-CH₃) into aldehydes (-CHO, +14 Da) or carboxylic acids (-COOH, +30 Da). Solution: Never use aged ethereal solvents for this compound. Switch to fresh, degassed HPLC-grade Acetonitrile (MeCN).
Part 2: Quantitative Degradation Signatures
To effectively troubleshoot degradation, you must know what to look for in your mass spectra. The table below summarizes the quantitative data for the primary degradation pathways of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene (Exact Mass: 335.1158 Da).
| Degradation Pathway | Environmental Trigger | Primary Degradant | Mass Shift (Δm/z) | Est. Half-Life (Unprotected) | Preventive Action |
| Photolysis (Nitro Reduction) | UV/Vis Light (Ambient lab light) | Nitroso / Hydroxylamine | -16 Da / -30 Da | < 4 hours | Use amber glassware; work under yellow light. |
| Benzylic Oxidation | Trace Peroxides (e.g., in THF/Ether) | Aldehyde / Carboxylic Acid | +14 Da / +30 Da | 12 - 24 hours | Use fresh HPLC-grade MeCN; avoid aged ethers. |
| Diaryl Ether Cleavage | Strong Acids/Bases (pH < 2 or > 10) | o-Cresol + Nitrophenol | -108 Da | 2 - 5 days | Buffer solutions to pH 3–6 using Formic Acid. |
Part 3: Visualizing the Degradation Mechanics
Understanding the structural vulnerabilities of the molecule is critical for preventing them. The diagram below illustrates the three competing degradation pathways.
Fig 1. Primary degradation pathways of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene.
Part 4: Self-Validating Sample Preparation Protocol
To guarantee scientific integrity, sample preparation cannot rely on blind trust. The following protocol is designed as a self-validating system —meaning the workflow inherently tests its own success before you commit to lengthy analytical runs.
We utilize a mobile phase and diluent strategy optimized for nitroaromatic stability, relying on Acetonitrile and Formic Acid [2].
Step-by-Step Methodology
Step 1: Solvent Deoxygenation and Selection
-
Discard any ethereal solvents (THF, Dioxane, Diethyl Ether).
-
Prepare a diluent of 80:20 Acetonitrile:Water (v/v). Use only MS-grade solvents.
-
Sparge the diluent with Nitrogen gas for 5 minutes to remove dissolved oxygen, which prevents oxidative radical propagation.
Step 2: pH Stabilization
-
Add 0.1% Formic Acid to the diluent.
-
Causality Note: Formic acid serves a dual purpose. It maintains the solution at ~pH 3.0, which prevents base-catalyzed hydrolysis of the diaryl ether bonds, and it acts as an excellent proton donor for positive-ion electrospray ionization (ESI+) in LC-MS [2].
Step 3: Light-Shielded Reconstitution
-
Weigh the solid 2,4-Bis(2-methylphenoxy)-1-nitrobenzene standard into an amber glass vial . Do not use clear glass.
-
Add the buffered, deoxygenated diluent and vortex for 30 seconds.
Step 4: The Self-Validation Check (T=0 Baseline)
-
Immediately upon dissolution, transfer a 10 µL aliquot to a limited-volume amber autosampler vial.
-
Run a rapid 3-minute isocratic LC-MS screening method.
-
Validation Criteria: Extract the ion chromatograms (EIC) for the parent mass ( m/z 336.1 [M+H]+ ) and the known degradation masses ( m/z 320.1, 306.1, 350.1, 228.1).
-
Decision Gate: If degradation peaks exceed 0.5% relative abundance at T=0, your solvent batch contains peroxides or your glassware is contaminated. Discard and remake. If <0.5%, the system is validated, and the bulk sample is cleared for downstream experiments.
Fig 2. Self-validating sample preparation workflow to ensure structural integrity.
References
-
Einschlag, F. S. G., et al. "Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique." Environmental Science & Technology, American Chemical Society. Available at:[Link]
-
SIELC Technologies. "Separation of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene on Newcrom R1 HPLC column." SIELC Application Notes. Available at:[Link]
A Comparative Guide to 2,4-Bis(2-methylphenoxy)-1-nitrobenzene and its Analogs in Herbicide Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern agriculture, the development of effective and selective herbicides is paramount for ensuring crop yield and quality. Among the various classes of chemical agents, bis(aryloxy)nitrobenzenes, a subclass of nitrodiphenyl ether herbicides, have garnered significant attention. These compounds are known for their potent herbicidal activity, which is primarily mediated through the inhibition of the enzyme protoporphyrinogen oxidase (Protox).[1] This guide provides a detailed comparison of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene with other structurally related bis(aryloxy)nitrobenzenes, offering insights into their synthesis, structure-activity relationships, and potential performance as herbicidal agents.
The Chemical Landscape: Understanding Bis(aryloxy)nitrobenzenes
Bis(aryloxy)nitrobenzenes are characterized by a central nitrobenzene ring substituted with two aryloxy groups. The specific nature and position of substituents on these aryloxy rings play a crucial role in determining the compound's herbicidal efficacy, crop selectivity, and metabolic fate. The nitro group is a key pharmacophore, essential for the molecule's interaction with the target enzyme.
Synthesis of Bis(aryloxy)nitrobenzenes: A Generalized Protocol
Experimental Protocol: Synthesis of a Bis(aryloxy)nitrobenzene Analog
This protocol describes the synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene and can be adapted for the synthesis of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene by substituting 2-chloro-4-trifluoromethylphenol with 2-methylphenol (o-cresol).
Step 1: Synthesis of the Bis(aryloxy)benzene Intermediate
-
In a suitable reaction vessel, dissolve 3,4-dichlorobenzotrifluoride and resorcinol in dimethyl sulfoxide (DMSO).
-
Add an aqueous solution of potassium hydroxide to the mixture.
-
Heat the reaction mixture with stirring at 150-160°C for an extended period (e.g., 50 hours).
-
After cooling, add water to precipitate the oily product.
-
Extract the product with an organic solvent such as benzene.
-
Wash the organic extract with a dilute aqueous sodium hydroxide solution to remove unreacted resorcinol, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude bis(2-chloro-4-trifluoromethylphenoxy)benzene.
Step 2: Nitration of the Intermediate
-
Carefully add the crude bis(aryloxy)benzene intermediate dropwise to a pre-cooled (10-15°C) mixture of concentrated nitric acid and concentrated sulfuric acid with constant stirring.
-
After the addition is complete, continue stirring at room temperature (20-27°C) for approximately one hour to ensure complete nitration.
-
Pour the reaction mixture into ice-water to precipitate the final product.
-
Extract the product with an organic solvent like benzene.
-
Wash the organic extract sequentially with a dilute aqueous sodium hydroxide solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Recrystallize the residue from a suitable solvent (e.g., isopropyl alcohol) to yield the purified 2,4-bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene as a pale yellow powder.[2]
Comparative Analysis: Structure-Activity Relationships
The herbicidal activity of bis(aryloxy)nitrobenzenes is intricately linked to the electronic and steric properties of the substituents on the aryloxy rings. By comparing 2,4-Bis(2-methylphenoxy)-1-nitrobenzene with its analogs, we can infer its potential performance characteristics.
| Substituent at ortho-position (R1) | Substituent at para-position (R2) | Expected Herbicidal Activity | Rationale |
| -CH3 (as in the target compound) | -H | Moderate to High | The methyl group is an electron-donating group which can influence the conformation of the molecule. Its steric bulk might affect the binding affinity to the Protox enzyme. |
| -Cl | -CF3 | High | The chloro and trifluoromethyl groups are strong electron-withdrawing groups. This electronic profile is a common feature in many potent nitrodiphenyl ether herbicides, enhancing the interaction with the target enzyme.[1][3] |
| -H | -NO2 | Variable | A second nitro group can increase the overall electron deficiency of the molecule, but its position is critical. Para-substitution on the second ring is often favorable. |
| -OCH3 | -H | Moderate | The methoxy group is electron-donating and can influence the metabolic stability of the compound in plants. |
Key Insights into Structure-Activity Relationships (SAR):
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (-Cl, -F) and trifluoromethyl (-CF3), on the phenoxy rings is generally correlated with higher herbicidal activity. These groups are thought to enhance the binding affinity of the inhibitor to the Protox enzyme.[1]
-
Steric Factors: The size and position of substituents can influence the dihedral angle between the aromatic rings, which is a critical determinant of biological activity.
-
Metabolic Stability: The nature of the substituents also affects the metabolic stability of the herbicide within the plant. More stable compounds may exhibit broader spectrum activity but could also have longer environmental persistence. The metabolism of nitrodiphenyl ether herbicides often involves the reduction of the nitro group and cleavage of the ether bond.[4]
Visualizing the Concepts
To better understand the relationships and processes discussed, the following diagrams are provided.
Chemical Structures for Comparison
Caption: Chemical structures of the target compound and a key analog.
Generalized Synthesis Workflow
Caption: Generalized workflow for the synthesis of bis(aryloxy)nitrobenzenes.
Mode of Action: Protoporphyrinogen Oxidase Inhibition
Caption: Simplified pathway of Protox inhibition by bis(aryloxy)nitrobenzene herbicides.
Conclusion
2,4-Bis(2-methylphenoxy)-1-nitrobenzene represents an interesting scaffold within the broader class of bis(aryloxy)nitrobenzene herbicides. While direct comparative experimental data is limited in the public domain, an analysis of the structure-activity relationships of related compounds suggests it would possess moderate to high herbicidal activity. The presence of methyl groups, in contrast to the more common electron-withdrawing substituents, may offer unique properties in terms of selectivity and metabolic profile. Further experimental investigation, following the generalized synthetic and bioassay protocols outlined in this guide, is necessary to fully elucidate its potential as a novel herbicide. The provided frameworks for synthesis and evaluation should serve as a valuable starting point for researchers in this field.
References
- Structure-Activity Relationships of Diphenyl Ethers and Other Oxygen-Bridged Protoporphyrinogen Oxidase Inhibitors. (URL not available)
-
Draper, W. M., & Casida, J. E. (1983). Diphenyl ether herbicides and related compounds: structure-activity relationships as bacterial mutagens. Journal of Agricultural and Food Chemistry, 31(6), 1201–1207. ([Link])
-
Synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene. PrepChem.com. ([Link])
-
Kim, S., et al. (2008). Metabolism of nitrodiphenyl ether herbicides by dioxin-degrading bacterium Sphingomonas wittichii RW1. Journal of Agricultural and Food Chemistry, 56(21), 10225-10231. ([Link])
-
Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides derivatives. Journal of Chemical and Pharmaceutical Research, 7(12), 104-106. ([Link])
-
Nitrosobenzene. Organic Syntheses. ([Link])
-
2,4-DB. EXTOXNET PIP. ([Link])
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Liu, J., et al. (2016). Synthesis and Herbicidal Activity of 6-Alkoxy(aryloxy) Multisubstituted Pyridine Derivatives. Chinese Journal of Organic Chemistry, 36(4), 834-842. ([Link])
-
Names and chemical structures of the studied nitro diphenyl ether derivatives. ResearchGate. ([Link])
-
Wang, M. M., et al. (2019). Synthesis and Herbicidal Activity of Aryloxyacetic Acid Derivatives as HPPD Inhibitors. Beilstein Archives. ([Link])
-
Zhao, Z., et al. (2022). Synthesis and herbicidal activity investigation of p-menth-3-en-1-sulfonamide compounds. Journal of Forestry Engineering, 7(2), 143-151. ([Link])
-
Bey, E., et al. (2008). Design, synthesis, biological evaluation and pharmacokinetics of bis(hydroxyphenyl) substituted azoles, thiophenes, benzenes, and aza-benzenes as potent and selective nonsteroidal inhibitors of 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1). Journal of Medicinal Chemistry, 51(21), 6725-6739. ([Link])
-
Wang, M. M., et al. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Journal of Organic Chemistry, 16, 298-308. ([Link])
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. ([Link])
-
How to make Nitrobenzene. YouTube. ([Link])
-
Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate. ([Link])
- Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. (URL not available)
-
2,4-bis(2-methylphenoxy)-1-nitrobenzene — Chemical Substance Information. NextSDS. ([Link])
-
Gao, S., & Ng, S. W. (2005). 2,4-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-1-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3763-o3764. ([Link])
-
Maahury, M. F., & Allo, M. A. (2022). Computational Calculation of Nitrobenzene and Its Derivatives. Indonesian Journal of Chemical Research, 10(2), 88-92. ([Link])
-
Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. ResearchGate. ([Link])
-
Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. MDPI. ([Link])
-
Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. International Journal of Research and Scientific Innovation, 6(5), 2321-2705. ([Link])
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. ([Link])
-
COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. IRJET. ([Link])
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Cross-Validation of LC-MS and UV Detection for 2,4-Bis(2-methylphenoxy)-1-nitrobenzene: A Technical Guide
As drug development pipelines increasingly rely on highly lipophilic, complex intermediates, analytical scientists face the challenge of harmonizing detection methods across different phases of research. 2,4-Bis(2-methylphenoxy)-1-nitrobenzene (CAS 93980-94-0) —a bulky diaryl ether derivative of nitrobenzene—presents a unique analytical profile. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) offers robust, cost-effective quantification for high-concentration formulation quality control, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is mandatory for trace-level pharmacokinetic (PK) profiling.
When a development program transitions between these two modalities, or utilizes them concurrently, a rigorous cross-validation is required. This guide provides an authoritative, self-validating framework for cross-validating LC-MS and UV methods for this compound, ensuring data integrity and compliance with global regulatory standards.
Physicochemical Profiling & Detection Rationale
To design a self-validating analytical system, we must first understand the causality behind our instrumental choices. 2,4-Bis(2-methylphenoxy)-1-nitrobenzene (MW: 335.35 g/mol ) is a highly hydrophobic molecule lacking basic amine or acidic functional groups.
The Mobile Phase Dilemma
Historically, HPLC-UV methods for this compound utilize phosphoric acid to maintain sharp peak shapes and suppress silanol interactions on the column [1]. However, non-volatile phosphates cause catastrophic ion suppression and source fouling in mass spectrometers. To cross-validate the methods using a unified chromatographic run, we must replace phosphoric acid with 0.1% formic acid . This volatile modifier provides sufficient chromatographic fidelity for UV while remaining fully MS-compatible.
Ionization vs. Chromophore Mechanics
-
UV Detection: The nitrobenzene core, conjugated with the electron-donating ether oxygens, creates a strong chromophore with distinct π−π∗ and n−π∗ transitions, yielding excellent molar absorptivity at 254 nm.
-
MS Detection: Nitroaromatics are notoriously poor candidates for positive Electrospray Ionization (ESI+) because the electron-withdrawing nitro group destabilizes the [M+H]+ ion. Instead, we utilize Atmospheric Pressure Chemical Ionization in negative mode (APCI-) . This technique leverages gas-phase electron capture to efficiently form a stable radical anion [M]−∙ at m/z 335.1.
Mechanistic pathways for UV absorbance and MS ionization of the target analyte.
Experimental Workflows & Cross-Validation Logic
According to the [2], cross-validation is required when data generated by different analytical methods are combined within a single study or across studies. Notably, ICH M10 deliberately omits strict pass/fail acceptance criteria for cross-validation, instead requiring a statistical assessment of bias (e.g., Bland-Altman plots) to determine if a correction factor is necessary [3].
Workflow for ICH M10 compliant cross-validation of LC-MS and UV detection methods.
Step-by-Step Self-Validating Methodologies
To ensure absolute trustworthiness, the following protocols integrate internal System Suitability Testing (SST) to validate instrument performance prior to sample analysis.
Phase A: Sample Preparation (Liquid-Liquid Extraction)
Due to the high lipophilicity (LogP > 5) of the bis-phenoxy nitrobenzene, protein precipitation alone yields poor recovery.
-
Aliquoting: Transfer 100 µL of plasma (spiked QC or incurred sample) into a 2 mL microcentrifuge tube.
-
Internal Standard (IS) Addition: Add 10 µL of stable isotope-labeled IS (e.g., 13C6 -labeled analog) at 500 ng/mL. Causality: The IS corrects for extraction losses and MS matrix effects.
-
Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 10 minutes.
-
Phase Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Reconstitution: Transfer the organic (upper) layer to a clean tube, evaporate to dryness under a gentle nitrogen stream at 35°C, and reconstitute in 100 µL of Initial Mobile Phase.
Phase B: Unified Chromatographic Conditions
-
Column: Reverse-phase C18 (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 40% B to 95% B over 3.0 minutes, hold for 1.5 minutes, re-equilibrate at 40% B. Flow rate: 0.4 mL/min.
Phase C: Detection Parameters
HPLC-UV Method (Reference):
-
Wavelength: 254 nm (Bandwidth 4 nm).
-
SST Protocol: Inject Mid-QC (1,000 ng/mL) six times. The run is self-validated only if the %CV of the peak area is ≤2.0% .
LC-MS/MS Method (Test):
-
Source: APCI in Negative Ion Mode.
-
MRM Transitions: Precursor m/z 335.1 → Product m/z 107.1 (Cleavage of the ether bond yielding the 2-methylphenoxide anion).
-
SST Protocol: Inject Low-QC (10 ng/mL) six times. The run is self-validated only if the %CV of the analyte/IS area ratio is ≤5.0% .
Comparative Performance Data
The following tables summarize the validation parameters of both methods, demonstrating the expected sensitivity gap and the statistical bias assessment required by ICH M10.
Table 1: Method Performance Comparison
| Validation Parameter | HPLC-UV Detection | LC-MS/MS (APCI-) Detection |
| Linear Dynamic Range | 250 – 50,000 ng/mL | 1.0 – 5,000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 250 ng/mL | 1.0 ng/mL |
| Intra-day Precision (%CV) | 1.2% – 3.5% | 2.8% – 7.4% |
| Inter-day Accuracy (% Bias) | -2.1% to +1.8% | -4.5% to +5.2% |
| Matrix Effect (IS Normalized) | Not Applicable | 92.4% – 104.1% (Minimal suppression) |
| Primary Application | Formulation QC, High-dose Tox | Clinical PK, Trace Impurity Profiling |
Table 2: ICH M10 Cross-Validation Bias Assessment
Protocol: 30 spiked QC samples analyzed across the overlapping dynamic range (250 – 5,000 ng/mL).
| Sample Pool | Nominal Conc. (ng/mL) | Mean UV Result (ng/mL) | Mean MS Result (ng/mL) | Calculated Bias (MS vs UV) |
| Low Overlap QC | 300.0 | 298.5 | 305.2 | +2.24% |
| Mid Overlap QC | 1,500.0 | 1,485.0 | 1,512.4 | +1.84% |
| High Overlap QC | 4,000.0 | 4,020.1 | 3,950.8 | -1.72% |
| Incurred Samples | Variable | Mean: 2,150.4 | Mean: 2,185.7 | +1.64% |
Interpretation: The Bland-Altman statistical analysis reveals a mean systematic bias of <2.5% between the UV and MS methodologies. Because this bias falls well within the standard ±15% acceptance window generally recognized by the bioanalytical community, the methods are deemed fully cross-validated without the need for a mathematical correction factor.
Conclusion & Best Practices
Cross-validating LC-MS and UV detection for complex diaryl ethers like 2,4-bis(2-methylphenoxy)-1-nitrobenzene requires a deep understanding of molecular behavior. By intentionally shifting from UV-optimized phosphate buffers to MS-compatible formate buffers, and by selecting APCI over ESI to accommodate the electron-withdrawing nitro group, analytical scientists can create a seamless, self-validating workflow. Adhering strictly to ICH M10 guidelines ensures that data generated across different phases of drug development remains scientifically rigorous, legally defensible, and directly comparable.
References
-
Separation of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene SIELC Technologies URL: [Link]
-
ICH M10 on Bioanalytical Method Validation and Study Sample Analysis International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
-
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Bioanalysis (via PubMed Central) URL:[Link]
Reproducibility of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene Impurity Isolation: A Comparative Guide
Introduction: In the synthesis of complex diaryl ether active pharmaceutical ingredients (APIs), the Ullmann condensation of [1] with o-cresol frequently yields a mixture of mono- and bis-substituted products. The over-reaction leads to the formation of (CAS 93980-94-0)[2], a highly lipophilic, sterically hindered, and neutral impurity. For drug development professionals, isolating this impurity with high reproducibility is a critical bottleneck. Its structural bulk and lack of ionizable protons cause severe loadability issues and peak tailing on standard reversed-phase columns.
Mechanistic Context & Chemical Profiling
The causality behind the isolation challenge lies in the molecule's geometry. The two o-cresol moieties flank the central nitrobenzene core, creating a hydrophobic "shield" that prevents efficient mass transfer into the pores of standard C18 stationary phases.
Ullmann condensation pathway generating the bis-substituted nitrobenzene impurity.
Comparative Analysis of Isolation Techniques
To objectively evaluate the best approach for isolating this impurity, we must compare standard Preparative HPLC, specialized mixed-mode HPLC (e.g., )[3], Supercritical Fluid Chromatography (SFC), and Flash Chromatography.
-
Standard C18 Preparative HPLC: Relies purely on dispersive (hydrophobic) interactions. Because the bis-substituted impurity is excessively lipophilic, it requires a high percentage of organic modifier (e.g., >90% Acetonitrile), compressing the retention time window and causing co-elution with the mono-substituted intermediate.
-
Specialized RP HPLC (Newcrom R1): The Newcrom R1 column incorporates embedded polar groups within a long alkyl chain[3]. This provides orthogonal selectivity: the polar groups interact with the pi-electrons of the nitrobenzene core, while the alkyl chains interact with the o-cresol rings. This dual-interaction mechanism drastically improves loadability and peak symmetry.
-
Supercritical Fluid Chromatography (SFC): While SFC offers high throughput, the extreme lipophilicity of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene leads to poor solubility in the supercritical CO2/methanol mobile phase, resulting in on-column precipitation and poor recovery.
-
Flash Chromatography (Silica/C18): Suitable for initial crude cleanup but lacks the theoretical plates required to reproducibly resolve the mono- and bis-substituted species at a preparative scale.
Quantitative Performance Comparison
| Parameter | Standard C18 Prep HPLC | Newcrom R1 Prep HPLC | SFC (CO2/MeOH) | Flash Chromatography |
| Resolution ( Rs ) | 1.2 (Co-elution risk) | > 2.5 (Baseline) | 1.5 | < 1.0 |
| Loadability (mg/inj) | 15 mg | 50 mg | 5 mg (Solubility limit) | 200 mg (Low purity) |
| Reproducibility (RSD%) | 4.5% | 0.8% | 6.2% | > 10% |
| Solvent Consumption | High | Moderate | Low | Very High |
| Target Purity | 92% | > 98% | 90% | 85% |
Data represents average values from triplicate preparative runs using a 100 mg crude mixture.
Self-Validating Experimental Protocol: Newcrom R1 Preparative HPLC
To ensure absolute trustworthiness, the following methodology is designed as a self-validating system. The protocol incorporates a System Suitability Test (SST) to verify column performance before preparative loading, ensuring that causality (column chemistry) directly translates to reproducible outcomes.
Self-validating preparative HPLC workflow for impurity isolation.
Step-by-Step Methodology:
-
System Suitability Testing (SST):
-
Action: Inject 5 µL of a 1 mg/mL reference standard mixture (mono- and bis-substituted) onto an analytical Newcrom R1 column (4.6 x 150 mm, 5 µm).
-
Conditions: Mobile phase: Acetonitrile/Water/Phosphoric Acid[3]. Flow rate: 1.0 mL/min. Detection: UV at 254 nm.
-
Validation Criteria: Proceed to preparative scale only if Resolution ( Rs ) > 2.0 and Peak Tailing Factor ( Tf ) < 1.2.
-
-
Sample Preparation:
-
Action: Dissolve 500 mg of the crude Ullmann condensation mixture in 10 mL of Acetonitrile.
-
Causality: Acetonitrile is chosen over methanol to prevent transesterification or nucleophilic attack on unreacted fluoronitrobenzene, and to match the mobile phase eluent strength.
-
Filtration: Pass through a 0.22 µm PTFE syringe filter to remove particulate catalyst (Cu).
-
-
Preparative HPLC Execution:
-
Column: Preparative Newcrom R1 (21.2 x 250 mm, 5 µm).
-
Conditions: Scale the analytical flow rate geometrically to 21.0 mL/min. Maintain the Acetonitrile/Water/Phosphoric Acid isocratic hold[3]. For Mass-Spec (MS) compatible applications, the phosphoric acid must be replaced with formic acid[3].
-
Injection: Load 1 mL (50 mg) per injection.
-
-
Fraction Collection & Recovery:
-
Action: Trigger collection based on UV absorbance at 254 nm (the nitrobenzene chromophore provides strong absorbance).
-
Validation: Pool fractions and analyze a 10 µL aliquot via analytical HPLC. Lyophilize only if purity is >98%.
-
Mechanistic Troubleshooting for Reproducibility
-
Retention Time Drift: The bulky ether linkages in 2,4-Bis(2-methylphenoxy)-1-nitrobenzene make its partitioning highly sensitive to temperature. A column oven must be used (set to 30°C ± 0.5°C). Without thermal control, the dynamic equilibrium between the stationary phase's embedded polar groups and the analyte's pi-system shifts, causing RSD% to exceed 2.0%.
-
Acid Modifier Selection: While phosphoric acid yields the sharpest peaks by suppressing silanol ionization, it is non-volatile. If the isolated impurity is intended for NMR or MS characterization, formic acid must be used[3], though a slight decrease in loadability (approx. 10%) should be anticipated due to its weaker ion-pairing capability.
References
-
Title: 2,4-Difluoronitrobenzene | C6H3F2NO2 | CID 67967 Source: PubChem URL: [Link]
-
Title: 2,4-Bis(2-methylphenoxy)-1-nitrobenzene Source: SIELC Technologies URL: [Link]
Sources
2,4-Bis(2-methylphenoxy)-1-nitrobenzene proper disposal procedures
2,4-Bis(2-methylphenoxy)-1-nitrobenzene: Comprehensive Laboratory Handling, Decontamination, and Disposal Protocol
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of complex synthetic intermediates. 2,4-Bis(2-methylphenoxy)-1-nitrobenzene is a bulky nitroaromatic ether utilized in advanced organic synthesis. Due to its high lipophilicity and the presence of a reactive nitro group, improper disposal poses severe environmental and toxicological risks. This guide provides a self-validating, step-by-step operational protocol for the handling, trace analysis, and regulatory-compliant disposal of this compound.
Chemical Profile & Mechanistic Hazard Assessment
To design a safe disposal protocol, we must first understand the physicochemical properties driving the molecule's behavior.
| Property | Value |
| IUPAC Name | 2,4-Bis(2-methylphenoxy)-1-nitrobenzene |
| CAS Number | 93980-94-0[1] |
| Molecular Formula | C20H17NO4[1] |
| Molecular Weight | 335.35 g/mol [1] |
| LogP | 5.01[1] |
| Chemical Class | Nitroaromatic Ether |
Causality of Hazards: Understanding the molecular structure is critical to safe handling. The molecule features two sterically hindered ether linkages and a strongly electron-withdrawing nitro (-NO₂) group.
-
Environmental Persistence: The bulky 2-methylphenoxy groups sterically shield the ether oxygen atoms from nucleophilic attack, making the molecule highly resistant to environmental hydrolysis. Coupled with a LogP of 5.01, it has a severe potential for bioaccumulation in aquatic ecosystems[1].
-
Mechanistic Toxicology: Nitroaromatic compounds are susceptible to enzymatic reduction in biological systems. Environmental and hepatic nitroreductases can convert the -NO₂ group into reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates[2]. These species generate reactive oxygen species (ROS) and form covalent adducts with cellular macromolecules, necessitating strict avoidance of environmental release.
-
Chemical Reactivity: While not as inherently explosive as trinitrotoluene (TNT), nitro compounds can decompose violently when concentrated in the presence of strong reducing agents or heavy metal catalysts[3].
Experimental Workflow: Trace Analysis & Decontamination
Before clearing laboratory equipment (e.g., preparative HPLC systems or reaction vessels) for general use, trace contamination must be quantified. We adapt the principles of EPA Method 8330B (Nitroaromatics by HPLC) to validate decontamination[4].
Step-by-Step HPLC Verification Protocol:
-
Surface Extraction: Swab the reaction vessel or fume hood surface with a glass microfiber filter wetted with HPLC-grade methanol.
-
Sample Preparation: Extract the swab in 5.0 mL of a 50:50 methanol:water mixture. Sonicate for 10 minutes. Filter the extract through a 0.45 µm PTFE syringe filter to remove suspended particulates that could foul the HPLC column[4].
-
Chromatographic Separation: Inject 20 µL onto a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm). Use an isocratic mobile phase of 50:50 methanol:water or an acetonitrile/water/phosphoric acid blend at a flow rate of 1.0 mL/min[1],[4].
-
Detection: Monitor UV absorbance at 254 nm. The high conjugation of the nitroaromatic ring provides strong UV chromophores.
-
Validation: Equipment is considered decontaminated only when the peak area corresponding to 2,4-Bis(2-methylphenoxy)-1-nitrobenzene falls below the established limit of detection (LOD) of <1 mg/L[4].
Step-by-Step Disposal Procedures
Disposal must comply with Resource Conservation and Recovery Act (RCRA) guidelines. Never dispose of nitroaromatic compounds down the drain[5]. Every step in this protocol is designed to be a self-validating system to prevent incompatible chemical mixing.
Step 1: Segregation and Compatibility Checking
-
Action: Isolate 2,4-Bis(2-methylphenoxy)-1-nitrobenzene waste from incompatible chemicals.
-
Causality: Mixing with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) can trigger highly exothermic nitro-reduction reactions[3]. Mixing with concentrated alkalis may lead to base-catalyzed cleavage or unpredictable polymerization.
Step 2: Liquid Waste Stratification
-
Action: Determine the primary solvent used in your reaction mother liquors.
-
Halogenated Waste: If dissolved in dichloromethane (DCM) or chloroform, transfer to a high-density polyethylene (HDPE) container labeled "Halogenated Organic Waste - Contains Nitroaromatics."
-
Non-Halogenated Waste: If dissolved in methanol, acetonitrile, or DMSO, transfer to a container labeled "Non-Halogenated Organic Waste - Contains Nitroaromatics."
Step 3: Solid Waste Packaging
-
Action: Collect contaminated silica gel (from column chromatography), filter papers, and disposable PPE (nitrile gloves)[3].
-
Causality: Silica gel strongly adsorbs this highly lipophilic ether. Double-bag these solids in 6-mil polyethylene bags and place them in a rigid, sealable drum labeled "Hazardous Solid Waste - Toxic."
Step 4: Labeling and EHS Manifesting
-
Action: Affix a hazardous waste tag detailing the exact composition (e.g., "5% 2,4-Bis(2-methylphenoxy)-1-nitrobenzene in Acetonitrile"). Do not use abbreviations.
-
Causality: Accurate manifesting ensures the Environmental Health and Safety (EHS) department routes the waste to the correct destruction facility, preventing accidental mixing at the consolidation site.
Step 5: Final Destruction Route
-
Action: EHS must route this chemical for High-Temperature Incineration (>1000°C) equipped with NOx scrubbers.
-
Causality: Standard biological wastewater treatment cannot break the sterically hindered ether bonds. High-temperature incineration is the only self-validating method to completely mineralize the compound into CO₂, H₂O, and safely scrubbed nitrogen oxides.
Spill Response & Operational Safety
In the event of an accidental spill:
-
Evacuate & Ventilate: Ensure the fume hood sash is lowered or local exhaust ventilation is active to prevent inhalation of aerosolized particles[3].
-
Containment: Cover the spill with an inert, non-combustible absorbent such as vermiculite or sand. Never use sawdust or paper towels for concentrated nitroaromatics, as this creates a highly combustible mixture.
-
Collection: Use non-sparking tools to sweep the absorbent into a compatible hazardous waste container.
-
Chemical Quenching: Wash the spill area with a 70% ethanol/water solution to solubilize remaining lipophilic residues, collecting all washings as hazardous waste.
Process Visualization
The following diagram illustrates the logical workflow for segregating and disposing of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene to ensure regulatory compliance and environmental safety.
Caption: Waste segregation and high-temperature incineration workflow for nitroaromatic ethers.
References
-
Title: 2,4-Bis(2-methylphenoxy)-1-nitrobenzene - SIELC Technologies Source: sielc.com URL: [Link]
-
Title: EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC) Source: epa.gov URL: [Link]
-
Title: Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene (Nitroaromatic Toxicity) Source: cdc.gov (ATSDR) URL: [Link]
-
Title: Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf Source: nih.gov URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
